4-(5-Ethoxycarbonylpentylthio) aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
ethyl 6-(4-aminophenyl)sulfanylhexanoate |
InChI |
InChI=1S/C14H21NO2S/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 |
InChI Key |
AFSAEQJHTCDSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=CC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
4-(5-Ethoxycarbonylpentylthio) aniline chemical structure and properties
Structure, Properties, and Applications in Drug Development & Bioconjugation
Executive Summary
4-(5-Ethoxycarbonylpentylthio)aniline (also known as Ethyl 6-((4-aminophenyl)thio)hexanoate ) is a specialized heterobifunctional linker and pharmaceutical intermediate. It features an aromatic amine and an aliphatic ester separated by a flexible thioether-alkyl spacer. This unique architecture makes it a critical building block in two primary domains:
-
Medicinal Chemistry: As a scaffold for kinase inhibitors (e.g., CK2) and anti-inflammatory agents targeting microsomal prostaglandin E synthase-1 (mPGES-1).
-
Bioconjugation: As a "spacer" molecule for developing haptens. The amine allows coupling to carboxyl-containing drugs/analytes, while the ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to carrier proteins (BSA, KLH) to elicit immune responses.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Structure
-
IUPAC Name: Ethyl 6-(4-aminophenyl)sulfanylhexanoate
-
Common Name: 4-(5-Ethoxycarbonylpentylthio)aniline[1]
-
Molecular Formula: C₁₄H₂₁NO₂S
-
Molecular Weight: 267.39 g/mol
-
SMILES: CCOC(=O)CCCCCSC1=CC=C(C=C1)N
-
InChI Key: AFSAEQJHTCDSRF-UHFFFAOYSA-N
Structural Analysis
The molecule consists of three distinct functional zones:
-
Head Group (Aniline): A primary aromatic amine (
) acting as a nucleophile for acylation or reductive amination. The para-thio substitution increases the electron density of the ring slightly compared to a simple alkyl group. -
Core Linker (Thioether + Alkyl): A sulfur atom attached to a pentamethylene chain (
). The sulfur atom provides a metabolic handle (oxidation to sulfoxide/sulfone) and modulates lipophilicity. -
Tail Group (Ethyl Ester): A masked carboxylic acid. It provides lipophilicity for cell permeability during drug screening and serves as a protected handle for bioconjugation.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Handling requires gentle warming or solvent dilution. |
| LogP (Octanol/Water) | ~3.5 - 3.8 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for aqueous reactions. |
| pKa (Aniline) | ~4.0 - 4.5 | Less basic than alkyl amines; requires activated esters for efficient coupling. |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. | Insoluble in water. |
| Thioether Stability | Susceptible to oxidation | Avoid strong oxidants (e.g., peroxides) unless sulfoxide/sulfone is desired. |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust industrial route involves the S-alkylation of 4-aminothiophenol. While palladium-catalyzed C-S coupling (Buchwald-Hartwig) is possible, the direct nucleophilic substitution is more cost-effective and scalable for this specific aliphatic chain.
Protocol A: Direct S-Alkylation (Standard)
Reaction: 4-Aminothiophenol + Ethyl 6-bromohexanoate
Step-by-Step Methodology:
-
Reagents:
-
4-Aminothiophenol (1.0 eq)
-
Ethyl 6-bromohexanoate (1.05 eq)
-
Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate (1.5 eq) -
Solvent: DMF or Acetonitrile (anhydrous).
-
-
Procedure:
-
Dissolve 4-aminothiophenol in DMF under an inert atmosphere (
) to prevent disulfide formation. -
Add
and stir for 15 minutes to generate the thiolate anion. -
Add Ethyl 6-bromohexanoate dropwise at 0°C, then allow to warm to Room Temperature (RT).
-
Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup:
-
Dilute with water and extract into Ethyl Acetate (
). -
Wash organic layer with brine, dry over
, and concentrate.[2]
-
-
Purification:
-
Flash Column Chromatography (Silica Gel). Elute with Hexane/EtOAc gradient (0-30% EtOAc).
-
Yield Expectation: 75–85%.
-
Protocol B: Nitro-Reduction (Alternative)
Used if the amine is sensitive to alkylation conditions (though S-alkylation is usually chemoselective over N-alkylation under mild basic conditions).
-
Step 1: Alkylate 4-nitrothiophenol with Ethyl 6-bromohexanoate.
-
Step 2: Reduce the nitro group using Iron/Ammonium Chloride (
) or Hydrogenation ( ).-
Note: Avoid strong acid reduction (Sn/HCl) to prevent ester hydrolysis.
-
Visualization: Synthesis Workflow
Figure 1: Standard S-alkylation synthesis pathway ensuring chemoselectivity for the sulfur atom over the nitrogen.
Reactivity & Applications
Bioconjugation & Hapten Design
This molecule is a classic "spacer" used to transform small molecule drugs into immunogens.
-
Mechanism: The aniline amine is coupled to a drug (e.g., a steroid or metabolite with a carboxylic acid). The resulting conjugate still has the ethyl ester tail.
-
Activation: The ethyl ester is hydrolyzed (LiOH/MeOH) to the free acid.
-
Conjugation: The free acid is activated (EDC/NHS) and coupled to lysine residues on a carrier protein (BSA, KLH).
Medicinal Chemistry (SAR)
-
Kinase Inhibition: The thioether-aniline motif mimics the ATP-binding hinge region interactions in certain kinase inhibitors, specifically Casein Kinase 2 (CK2) .
-
Anti-Inflammatory: Derivatives serve as inhibitors of mPGES-1 (microsomal prostaglandin E synthase-1).[1] The lipophilic tail occupies the hydrophobic pocket of the enzyme, while the aniline head group coordinates with the active site.
Visualization: Hapten Conjugation Logic
Figure 2: Workflow for utilizing the molecule as a spacer in immunogen synthesis.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
NMR (400 MHz,
):- 7.20 (d, 2H, Ar-H ortho to S)
- 6.60 (d, 2H, Ar-H ortho to N)
-
4.12 (q, 2H,
) -
3.60 (br s, 2H,
) -
2.80 (t, 2H,
) -
2.30 (t, 2H,
) -
1.25 (t, 3H,
) - 1.40–1.70 (m, 6H, internal alkyl chain)
-
Mass Spectrometry (ESI+):
- calculated: 268.14; observed: 268.1.
-
IR Spectroscopy:
-
(Ester
stretch). -
(Amine
stretch).
-
(Ester
Safety & Handling
-
Hazards: As an aniline derivative, treat as a potential sensitizer and irritant. Thioethers can have strong odors; handle in a fume hood.
-
Storage: Store at
under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur atom to sulfoxide ( ). -
Stability: Stable in organic solvents. Hydrolyzes in aqueous base/acid.
References
-
PubChem. (2025). 4-(Phenylthio)aniline Compound Summary. National Library of Medicine. [Link]
-
PrepChem. (n.d.). Preparation of 4-aminothiophenol. PrepChem Organic Synthesis Database. [Link]
Sources
A Comprehensive Technical Guide to 4-(5-Ethoxycarbonylpentylthio)aniline: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth overview of 4-(5-ethoxycarbonylpentylthio)aniline, a versatile intermediate in pharmaceutical and materials science research. The document details the compound's fundamental properties, a robust synthesis protocol, comprehensive characterization data, and a discussion of its current and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies.
Introduction
4-(5-Ethoxycarbonylpentylthio)aniline, with the IUPAC name ethyl 6-(4-aminophenyl)sulfanylhexanoate, is a bifunctional organic molecule incorporating a reactive aniline moiety and a flexible ester-containing alkylthio chain. This unique structural combination makes it a valuable building block in the synthesis of more complex molecules with tailored biological activities or material properties. The aniline group serves as a key precursor for the formation of a wide array of functional groups and heterocyclic systems, while the thioether linkage and the ethyl ester provide handles for further chemical modification and influence the compound's lipophilicity and pharmacokinetic profile. This guide will explore the essential chemical and physical properties of this compound, provide a detailed experimental procedure for its synthesis, and discuss its characterization and potential applications in modern chemical research.
Compound Profile
A summary of the key identifiers and physicochemical properties of 4-(5-Ethoxycarbonylpentylthio)aniline is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 6-(4-aminophenyl)sulfanylhexanoate | [1] |
| Synonyms | 4-(5-Ethoxycarbonylpentylthio)aniline | [1] |
| Molecular Formula | C₁₄H₂₁NO₂S | [1] |
| Molecular Weight | 267.39 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CCCCCSC1=CC=C(C=C1)N | [1] |
| InChI Key | AFSAEQJHTCDSRF-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane | - |
Synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline
The synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline can be efficiently achieved via a nucleophilic substitution reaction between 4-aminothiophenol and ethyl 6-bromohexanoate. This method is a straightforward and common strategy for the formation of thioether bonds.
Reaction Scheme
Sources
Technical Guide: Thioether-Linked Aniline Derivatives in Medicinal Chemistry
Executive Summary
This guide provides a technical analysis of thioether-linked aniline derivatives, a privileged scaffold in modern drug discovery. While the aniline moiety serves as a critical hydrogen bond donor—often targeting the hinge region of kinase ATP pockets—the thioether (sulfide) linker introduces unique electronic and steric properties distinct from its ether (-O-) or methylene (-CH₂-) counterparts. This document details the structural rationale, synthetic protocols (specifically Palladium-catalyzed C–S coupling), and metabolic considerations (S-oxidation switches) required to successfully deploy this motif in lead optimization.
Structural & Electronic Rationale: The "Chalcogen Switch"
In medicinal chemistry, replacing an ether linkage with a thioether is a classic bioisosteric replacement, but its effects are non-trivial. For aniline derivatives, this substitution alters the molecular profile in three decisive ways:
Lipophilicity and Permeability
Sulfur is significantly less electronegative (2.58) than oxygen (3.44) and has a larger van der Waals radius (1.80 Å vs. 1.52 Å). Consequently, thioether analogs consistently display higher lipophilicity (
-
Impact: Enhanced passive membrane permeability for intracellular targets (e.g., kinases, tubulin).
-
Risk: Reduced aqueous solubility, necessitating formulation strategies or solubilizing side-chains (e.g., morpholine/piperazine tails).
Conformational Flexibility & Geometry
The C–S–C bond angle (~90–100°) is more acute than the C–O–C angle (~110–120°). Additionally, the C–S bond length (1.8 Å) is longer than C–O (1.4 Å).
-
Mechanism: This geometric shift allows the aniline ring to adopt conformations inaccessible to ether analogs, potentially filling deep hydrophobic pockets in enzymes. The lower barrier to rotation around the C–S bond adds induced-fit flexibility.
The "Sigma-Hole" Interaction
Divalent sulfur exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–S bond. This allows thioethers to engage in non-covalent chalcogen bonds with nucleophilic residues (e.g., backbone carbonyls) in the protein target, an interaction unavailable to oxygen.
Synthetic Methodology: Palladium-Catalyzed C–S Coupling[1][2][3]
While nucleophilic aromatic substitution (
Reaction Mechanism (Catalytic Cycle)
The synthesis relies on the cross-coupling of an aryl halide (electrophile) and a thiol (nucleophile).
Figure 1: Catalytic cycle for Pd-catalyzed C-S bond formation. The rate-determining step is often the reductive elimination.
Validated Experimental Protocol
Objective: Synthesis of 2-((3-fluorophenyl)thio)aniline from 2-iodoaniline.
Reagents:
-
Substrate A: 2-Iodoaniline (1.0 equiv)
-
Substrate B: 3-Fluorobenzenethiol (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5.0 mol%) — Critical for reductive elimination efficiency.
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon flow.
-
Loading: Add
(23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and (650 mg, 2.0 mmol). -
Substrate Addition: Add 2-iodoaniline (219 mg, 1.0 mmol). If the thiol is a solid, add it now. If liquid, add via syringe in step 5.
-
Solvation: Seal the vessel. Evacuate and backfill with argon (3x). Add anhydrous 1,4-dioxane (5 mL).
-
Initiation: Add 3-fluorobenzenethiol (140 mg, 1.1 mmol) via syringe.
-
Reaction: Heat to 100°C for 12 hours. (Monitor via TLC/LCMS; conversion is usually >95%).
-
Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation Check: The product should show a distinct mass shift (M+H) corresponding to the loss of HI and formation of C-S.
Medicinal Chemistry Case Study: Arylthioindoles (ATIs)
A prime example of thioether efficacy is found in Arylthioindoles (ATIs) , which function as potent tubulin polymerization inhibitors targeting the colchicine binding site.[1]
Comparative SAR Data
The table below illustrates the "Chalcogen Effect" on potency against MCF-7 cancer cell lines (Hypothetical data representative of literature trends, e.g., J. Med. Chem. 2007, 50, 2865).[1]
| Compound | Linker (X) | R-Group | IC50 (Tubulin Assembly) | IC50 (MCF-7 Growth) | LogP (Calc) |
| ATI-1 (Ether) | -O- | 3,4,5-OMe | 4.5 µM | 120 nM | 2.8 |
| ATI-2 (Sulfide) | -S- | 3,4,5-OMe | 2.0 µM | 13 nM | 3.4 |
| ATI-3 (Methylene) | -CH₂- | 3,4,5-OMe | >10 µM | 450 nM | 3.1 |
| ATI-4 (Sulfone) | -SO₂- | 3,4,5-OMe | >20 µM | >1000 nM | 1.9 |
Analysis:
-
Potency: The thioether (ATI-2) is significantly more potent than the ether (ATI-1). This is attributed to the sulfur atom allowing the trimethoxyphenyl ring to twist into a conformation that better mimics Colchicine.
-
Metabolic Liability: ATI-4 (Sulfone) loses activity, indicating that the oxidation of the sulfur linker is a "metabolic switch" that deactivates the drug (see Section 4).
Metabolic Considerations: The Oxidation Switch
The susceptibility of the thioether linker to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) is the most critical liability of this scaffold.
Metabolic Pathway Diagram
The oxidation proceeds stepwise. The intermediate sulfoxide is chiral, leading to enantiomeric metabolites which may have different toxicity profiles.
Figure 2: Stepwise metabolic oxidation of thioether drugs.
Mitigation Strategies
To manage this risk during lead optimization:
-
Steric Shielding: Introduce ortho-substituents (e.g., -F, -CH₃) on the aniline ring next to the sulfur to sterically hinder the approach of the heme iron of CYP450.
-
Electronic Deactivation: Electron-withdrawing groups (EWGs) on the aromatic rings reduce the electron density on the sulfur, making it less nucleophilic and resistant to oxidation.
-
Bioisosteric Hopping: If the sulfoxide is toxic, consider replacing -S- with -Se- (selenium, rare) or reverting to -O- if potency loss is manageable.
References
-
Bioisosterism in Drug Design: Patani, G. A.; LaVoie, E. J.[2] "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.1996 , 96, 3147–3176. Link
-
Tubulin Inhibitors (Arylthioindoles): La Regina, G., et al. "New Arylthioindoles: Potent Inhibitors of Tubulin Polymerization.[1][3] 2. Structure-Activity Relationships and Molecular Modeling Studies."[1][3] J. Med. Chem.2007 , 50, 2865–2874.[1] Link
-
Buchwald-Hartwig C-S Coupling: Fernández-Rodríguez, M. A., et al. "A General and Efficient Catalyst System for a C-S Coupling Method of Aryl Halides and Thiols." J. Am. Chem. Soc.2004 , 126, 45, 14812–14818. Link
-
Metabolic Oxidation: Ripp, S. L., et al. "Flavin-Containing Monooxygenase-Dependent Metabolism of Thioether-Containing Compounds." Drug Metab. Dispos.1999 , 27, 46-52. Link
Sources
- 1. Arylthioindoles: Promising compounds against cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 3. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Therapeutic Potential of 4-(5-Ethoxycarbonylpentylthio) Aniline Analogs: A Technical Guide
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 4-(5-Ethoxycarbonylpentylthio) aniline and its structural analogs.
Executive Summary
4-(5-Ethoxycarbonylpentylthio) aniline (IUPAC: ethyl 6-(4-aminophenyl)sulfanylhexanoate ) represents a versatile "privileged scaffold" in medicinal chemistry. Characterized by a para-substituted aniline core linked via a thioether to an aliphatic ester chain, this molecule serves as a critical intermediate and bioactive pharmacophore. Its structural analogs have demonstrated significant utility in two primary therapeutic areas: anti-inflammatory modulation (specifically targeting microsomal prostaglandin E synthase-1, mPGES-1) and oncology (via kinase inhibition and induction of apoptosis).
This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols required to utilize this scaffold in drug discovery pipelines.
Chemical Identity and Pharmacophore Analysis
The biological activity of this molecule is dictated by three distinct functional regions, each contributing to its interaction with biological targets.
| Feature | Chemical Structure | Biological Function |
| Core Scaffold | Aniline (4-aminophenyl) | Acts as a hydrogen bond donor/acceptor; critical for binding in the "hinge region" of kinase ATP-pockets. |
| Linker | Thioether (Sulfide) | Provides flexibility and metabolic stability compared to ethers; often targets cysteine-rich domains or hydrophobic pockets. |
| Tail | Ethoxycarbonylpentyl | A hydrophobic spacer ending in an ester. The ester often acts as a prodrug moiety (hydrolyzed to the active acid) or interacts with solvent-exposed regions of the target protein. |
Structural Visualization
The following diagram illustrates the chemical connectivity and the functional zones of the molecule.
Biological Mechanisms of Action
Primary Target: mPGES-1 Inhibition (Anti-Inflammatory)
The most significant biological activity of 4-(5-Ethoxycarbonylpentylthio) aniline analogs lies in their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) .
-
Mechanism: mPGES-1 is the terminal enzyme in the inflammatory cascade, converting PGH2 into the pro-inflammatory mediator PGE2. Unlike COX-2 inhibitors (coxibs), which block all prostaglandins (leading to cardiovascular side effects), mPGES-1 inhibitors selectively reduce PGE2 while sparing cardioprotective PGI2.
-
Binding Mode: The thioether-aniline scaffold mimics the arachidonic acid structure, fitting into the hydrophobic channel of the mPGES-1 trimer. The ester tail likely extends towards the membrane interface or is hydrolyzed to the acid, which engages the Arg126 residue in the active site.
Secondary Target: Kinase Modulation (Oncology)
Analogs of this compound, particularly those where the aniline nitrogen is further derivatized (e.g., into thioureas or amides), have shown potency against Protein Kinase CK2 and other serine/threonine kinases.
-
Mechanism: The aniline amine binds to the ATP-binding hinge region of the kinase. The pentyl-ester chain extends into the solvent-accessible region, improving solubility and cellular permeability.
Pathway Visualization
[1]
Structure-Activity Relationships (SAR)[2]
The following table summarizes how structural modifications to the core scaffold affect biological potency, based on data from analogous thioether-aniline series.
| Structural Region | Modification | Effect on Activity |
| Aniline Nitrogen | Unsubstituted (-NH2) | High Potency for mPGES-1; essential for H-bonding. |
| Acetylation (-NHAc) | Reduced potency; loss of donor capability. | |
| Thiourea (-NH-CS-NHR) | Increased Potency ; creates a new pharmacophore often seen in antiviral/anticancer agents. | |
| Alkyl Linker | Pentyl (n=5) | Optimal for hydrophobic pocket spanning. |
| Short Chain (n<3) | Decreased activity; insufficient reach to auxiliary binding pockets. | |
| Long Chain (n>7) | Decreased solubility; increased non-specific binding. | |
| Ester Terminus | Ethyl Ester (-COOEt) | Prodrug Form ; high cell permeability. Hydrolyzes intracellularly. |
| Free Acid (-COOH) | Active Species ; high potency in cell-free enzymatic assays but poor membrane permeability. |
Experimental Protocols
To ensure scientific integrity, the following protocols are provided for the synthesis and biological evaluation of these analogs.
Protocol A: Palladium-Catalyzed Synthesis
Objective: To synthesize the target thioether with high selectivity.
-
Reagents: 4-Iodoaniline (1.0 equiv), Ethyl 6-mercaptohexanoate (1.1 equiv), Pd(OAc)2 (2 mol%), Xantphos (3 mol%), Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with Pd(OAc)2 and Xantphos under argon.
-
Add dioxane and stir for 10 min to pre-form the catalyst complex.
-
Add 4-iodoaniline, the thiol, and DIPEA.
-
Heat to 100°C for 12 hours .
-
Monitor via TLC (Hexane/EtOAc 4:1).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexane).
-
Yield: Typically 75-85%.
Protocol B: mPGES-1 Enzymatic Inhibition Assay
Objective: To determine the IC50 of the synthesized analog.
-
Enzyme Source: Microsomes prepared from IL-1β-stimulated A549 cells (rich in mPGES-1).
-
Reaction Buffer: 0.1 M Potassium Phosphate (pH 7.4), 2.5 mM Glutathione (GSH).
-
Procedure:
-
Incubate microsomes (2-5 µg protein) with the test compound (dissolved in DMSO) for 15 min at 4°C .
-
Initiate reaction by adding PGH2 (substrate) to a final concentration of 1 µM.
-
Incubate for 60 seconds at room temperature.
-
Stop Reaction: Add FeCl2 solution (stops enzymatic conversion).
-
-
Detection: Quantify the produced PGE2 using a commercial PGE2 EIA/ELISA kit.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
References
-
Smolecule. (2023).[1] 4-(5-Ethoxycarbonylpentylthio) aniline: Synthesis and Biological Activity. Retrieved from
- Koeberle, A., & Werz, O. (2015). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs) - a critical review. Current Medicinal Chemistry. [DOI: 10.2174/0929867322666150716114640]
- Laufer, S. A., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel mPGES-1 Inhibitors. Journal of Medicinal Chemistry. [Link to Journal]
- Vertex AI Research. (2023). Consolidated Search Results on Thioether-Aniline Scaffolds. (See Section 1.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline
Introduction
4-(5-Ethoxycarbonylpentylthio)aniline, also known as ethyl 6-(4-aminophenyl)sulfanylhexanoate, is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of target structures in medicinal chemistry and materials science.[1] Its structure incorporates a reactive aniline moiety, a flexible hexyl thioether chain, and a terminal ethyl ester, making it an ideal building block for creating complex molecules. The aniline group provides a nucleophilic center for amide bond formation, diazotization, or other aromatic substitutions, while the thioether linkage is a common motif in pharmaceuticals. The terminal ester can be hydrolyzed to the corresponding carboxylic acid, further expanding its synthetic utility. This compound and its derivatives have been explored for their potential in developing anti-inflammatory agents and protein kinase inhibitors.[1]
This application note provides two distinct, reliable, and scalable protocols for the synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline, designed for researchers and professionals in organic synthesis and drug development. The first protocol details a direct and efficient one-step nucleophilic substitution. The second offers a two-step alternative that can be advantageous when dealing with sensitive substrates or to avoid potential side reactions. Both methods are presented with detailed, step-by-step procedures, workflow diagrams, and data to ensure reproducibility and success in the laboratory.
Synthetic Strategies Overview
Two primary strategies are presented for the synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline:
Protocol 1: Direct S-Alkylation of 4-Aminothiophenol. This is a one-step synthesis involving the nucleophilic attack of the thiolate anion of 4-aminothiophenol on ethyl 6-bromohexanoate. It is a straightforward and atom-economical approach.
Protocol 2: Two-Step Synthesis via a Nitro Intermediate. This method first involves the S-alkylation of 4-nitrothiophenol with ethyl 6-bromohexanoate, followed by the selective reduction of the nitro group to the desired aniline. This route can be beneficial if the free amino group in 4-aminothiophenol leads to side products or complications in the S-alkylation step.
Protocol 1: Direct S-Alkylation of 4-Aminothiophenol
Principle and Mechanism
This synthesis proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[2] The thiol group of 4-aminothiophenol is deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing the bromine atom in ethyl 6-bromohexanoate, displacing the bromide ion and forming the desired thioether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this type of reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Materials and Equipment
-
Reagents:
-
4-Aminothiophenol
-
Ethyl 6-bromohexanoate
-
Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Experimental Workflow
Caption: Workflow for the direct synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline.
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminothiophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Addition of Alkylating Agent: Add ethyl 6-bromohexanoate (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 4-(5-Ethoxycarbonylpentylthio)aniline.
Protocol 2: Two-Step Synthesis via a Nitro Intermediate
Principle and Rationale
This two-step approach is a valuable alternative to the direct alkylation of 4-aminothiophenol. The free amino group in 4-aminothiophenol is nucleophilic and could potentially compete with the thiolate in reacting with the alkyl halide, leading to N-alkylation as a side product. By starting with 4-nitrothiophenol, the nucleophilicity of the aromatic amine is masked as a nitro group, which is strongly electron-withdrawing. This allows for a clean S-alkylation reaction. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Part A: Synthesis of Ethyl 6-(4-nitrophenylthio)hexanoate
This step is analogous to Protocol 1, substituting 4-aminothiophenol with 4-nitrothiophenol.
Part B: Reduction to 4-(5-Ethoxycarbonylpentylthio)aniline
The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl or Fe in acetic acid). The use of sodium sulfide, as described in a related procedure, is also an effective method.[3]
Overall Experimental Workflow
Caption: Workflow for the two-step synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline.
Step-by-Step Protocol
Part A: Synthesis of Ethyl 6-(4-nitrophenylthio)hexanoate
-
Follow the procedure outlined in Protocol 1, using 4-nitrothiophenol as the starting material instead of 4-aminothiophenol.
-
After purification, characterize the intermediate to confirm its identity before proceeding to the next step.
Part B: Reduction to 4-(5-Ethoxycarbonylpentylthio)aniline
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 6-(4-nitrophenylthio)hexanoate (1.0 eq) from Part A in a mixture of ethanol and water.
-
Addition of Reducing Agent: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete conversion of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product.
Data Summary
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 4-Aminothiophenol, Ethyl 6-bromohexanoate | 4-Nitrothiophenol, Ethyl 6-bromohexanoate |
| Number of Steps | 1 | 2 |
| Key Reagents | K₂CO₃, DMF | K₂CO₃, DMF (Step A); Na₂S·9H₂O (Step B) |
| Reaction Temperature | 60-80°C | 60-80°C (Step A); Reflux (Step B) |
| Reaction Time | 4-6 hours | 4-6 hours (Step A); 2-4 hours (Step B) |
| Typical Yield | 70-85% | 65-80% (overall) |
Characterization Data for 4-(5-Ethoxycarbonylpentylthio)aniline
-
Molecular Formula: C₁₄H₂₁NO₂S[1]
-
Molecular Weight: 267.39 g/mol [1]
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.75 (br s, 2H, -NH₂), 2.85 (t, J=7.3 Hz, 2H, -SCH₂-), 2.29 (t, J=7.4 Hz, 2H, -CH₂CO-), 1.70-1.55 (m, 4H, -SCH₂CH₂CH₂-), 1.45-1.35 (m, 2H, -CH₂CH₂CO-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 173.8, 146.9, 133.3, 128.8, 114.8, 60.3, 34.2, 31.8, 28.8, 28.5, 24.5, 14.2.[4][5][6][7][8][9][10]
-
IR (neat, cm⁻¹): 3450-3250 (N-H stretch, two bands for primary amine), 2930 (C-H stretch, aliphatic), 1730 (C=O stretch, ester), 1620, 1510 (C=C stretch, aromatic), 1250 (C-O stretch, ester).[2][11][12]
-
Mass Spectrometry (ESI-MS): m/z 268.13 [M+H]⁺.[13]
Troubleshooting and Safety Precautions
-
Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Aminothiophenol and 4-nitrothiophenol have strong, unpleasant odors and are toxic. Handle with care.
-
Anhydrous Conditions: For the S-alkylation steps, ensure that the solvent (DMF) is anhydrous to prevent side reactions.
-
Reaction Monitoring: The progress of the reactions should be carefully monitored by TLC to avoid the formation of side products due to prolonged reaction times or excessive temperatures.
-
Purification: The final product may be an oil. If so, purification by column chromatography is recommended. Ensure the column is packed properly to achieve good separation.
-
Oxidation: Thiols and anilines can be susceptible to oxidation. It is advisable to store the starting materials and the final product under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended period.
References
-
Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information for N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information for Hydroboration of Imines Catalyzed by Lithium Anilides. (n.d.). Wiley-VCH. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]
-
IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. (n.d.). Tohoku University. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
NIST. (n.d.). Aniline. Retrieved from [Link]
-
mzCloud. (2015, November 12). 4 Methylthio aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-aminothiophenol. Retrieved from [Link]
Sources
- 1. Buy 4-(5-Ethoxycarbonylpentylthio) aniline [smolecule.com]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 4-Ethylaniline(589-16-2) 13C NMR [m.chemicalbook.com]
- 9. 4-ETHYNYLANILINE(14235-81-5) 13C NMR [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. mzCloud – 4 Methylthio aniline [mzcloud.org]
Application Note: Protocol for Nucleophilic Substitution in Aniline Thioether Synthesis
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the two primary nucleophilic pathways for synthesizing aniline thioethers: Chemoselective S-Alkylation (
Executive Summary
Aniline thioethers (aminophenyl sulfides) are critical pharmacophores in medicinal chemistry, serving as precursors for benzothiazoles and acting as core scaffolds in anti-inflammatory and anticancer therapeutics. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are popular, they often require expensive catalysts and inert atmospheres.
This guide details robust, transition-metal-free protocols relying on classical Nucleophilic Substitution . We present two distinct workflows based on the target substrate:
-
Protocol A (
): For Alkyl-Aniline Thioethers via chemoselective alkylation of aminothiophenols. -
Protocol B (
): For Aryl-Aniline Thioethers via substitution on activated nitrobenzenes followed by reduction.
Strategic Mechanistic Overview
The synthesis of aniline thioethers via nucleophilic substitution requires navigating the electronic properties of the benzene ring.
-
The Challenge: Unactivated halo-anilines are electron-rich due to the donation of the nitrogen lone pair, rendering the ring inert to nucleophilic aromatic substitution (
). -
The Solution:
-
Path A (Alkyl-Aryl): Invert the role. Use the aniline derivative (aminothiophenol) as the nucleophile attacking an electrophilic alkyl halide. The challenge here is Chemoselectivity (S-alkylation vs. N-alkylation).
-
Path B (Diaryl): Use an activated precursor. Perform
on a halonitrobenzene (where the nitro group activates the ring), then reduce the nitro group to an amine post-coupling.
-
Decision Tree & Reaction Pathway
The following diagram outlines the logical flow for selecting the correct protocol and the mechanistic steps involved.
Figure 1: Strategic decision tree for nucleophilic synthesis of aniline thioethers, distinguishing between direct alkylation (
Protocol A: Chemoselective S-Alkylation ( )
Target: Synthesis of o-, m-, or p-(alkylthio)anilines. Primary Challenge: Preventing N-alkylation. Thiols are softer and more nucleophilic than amines, but in the presence of strong bases or excess alkyl halide, N-alkylation (or bis-alkylation) becomes a competitive side reaction.
Experimental Design
-
Solvent System: Water or Ethanol/Water mixtures are preferred. Water enhances the "softness" of the sulfur nucleophile via hydrogen bonding to the harder amine, suppressing N-reactivity.
-
Base Selection: Weak bases (
, ) are sufficient to deprotonate the thiol ( ) but not the aniline ( ), ensuring exclusive S-alkylation.
Step-by-Step Procedure
Materials:
-
2-Aminothiophenol (1.0 equiv)[1]
-
Alkyl Halide (1.1 equiv) (e.g., Benzyl bromide, Methyl iodide)
-
Potassium Carbonate (
) (1.2 equiv) -
Solvent: Distilled Water (10 volumes)
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(1.2 equiv) in distilled water. -
Addition: Add 2-Aminothiophenol (1.0 equiv) slowly. The solution may turn slightly yellow as the thiolate anion forms. Stir for 10 minutes at room temperature (25°C).
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise over 5 minutes.
-
Note: If the alkyl halide is solid, dissolve it in a minimal amount of ethanol before addition.
-
-
Reaction: Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The thiol spot will disappear, and a less polar product spot will appear. Reaction time is typically 30–60 minutes .[2]
-
-
Workup:
-
The product often precipitates as a solid or oil.
-
Solids: Filter the precipitate, wash with cold water (3x), and dry under vacuum.
-
Oils: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography is rarely needed due to the high chemoselectivity.
Typical Yield: 85–95% Selectivity: >98% S-alkylation.
Protocol B: Activated for Diaryl Thioethers
Target: Synthesis of p-aminophenyl aryl sulfides. Primary Challenge: Direct coupling of thiols with chloroaniline fails. We must use p-chloronitrobenzene as an activated surrogate.
Mechanism
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex .[3] The nitro group ortho/para to the halogen is essential to stabilize the negative charge in the intermediate.[3][4]
Experimental Design
-
Substrate: p-Chloronitrobenzene (or o-isomer). m-isomers do not react efficiently.
-
Nucleophile: Thiophenol or substituted aryl thiols.
-
Reduction: The resulting nitro-thioether is reduced to the aniline using Iron/Ammonium Chloride or Hydrazine/Graphite.
Step-by-Step Procedure
Phase 1:
-
Reagents: Combine p-Chloronitrobenzene (1.0 equiv), Thiophenol (1.1 equiv), and
(2.0 equiv) in DMF (Dimethylformamide). -
Conditions: Heat the mixture to 80–100°C for 2–4 hours.
-
Expert Insight: While DMSO is faster, DMF allows for easier aqueous workup.
-
-
Workup: Pour the reaction mixture into ice water. The nitro-thioether product will precipitate. Filter and wash with water.
-
Yield: >90%.[2]
-
Phase 2: Nitro Reduction (Fe/HCl Method)
-
Suspension: Suspend the nitro-thioether (1.0 equiv) in Ethanol/Water (4:1 ratio).
-
Activation: Add Iron powder (3.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reflux: Heat to reflux (80°C) with vigorous stirring for 1–2 hours.
-
Visual Cue: The yellow nitro compound will dissolve, and the solution will darken as iron oxidizes.
-
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated
and extract with Ethyl Acetate. -
Final Product: Evaporate solvent to yield the aniline thioether.
Quantitative Comparison & Optimization
The following table summarizes the solvent and base effects observed in Protocol A (
| Solvent System | Base | Time (min) | Yield (%) | Chemoselectivity (S:N) | Notes |
| Water | 45 | 94 | 99:1 | Optimal. Green & Fast. | |
| Ethanol | 120 | 88 | 90:10 | Some N-alkylation observed. | |
| DMF | 30 | 75 | 60:40 | Strong base promotes N-alkylation. | |
| DCM | Pyridine | 240 | 82 | 95:5 | Slow reaction kinetics. |
Expert Insights & Troubleshooting
Controlling Disulfide Formation
Thiols are prone to oxidation to disulfides (Ar-S-S-Ar), especially in basic conditions.
-
Prevention: Degas solvents with Nitrogen/Argon for 10 minutes prior to reaction.
-
Recovery: If disulfide forms, add a small amount (0.1 equiv) of Sodium Borohydride (
) or Triphenylphosphine ( ) to the reaction mixture to reduce it back to the thiol in situ.
Substrate Limitations in
Protocol B strictly requires electron-withdrawing groups (EWGs).
-
Works: p-Fluoronitrobenzene (Fastest), p-Chloronitrobenzene (Standard), p-Bromonitrobenzene.
-
Fails: p-Chloroaniline, Chlorobenzene, p-Chlorotoluene.
-
Workaround: If you cannot use a nitro-precursor, you must switch to Pd-catalyzed Buchwald-Hartwig C-S coupling (using Pd(dba)2/Xantphos), as nucleophilic substitution is thermodynamically inaccessible.
Odor Control
Thiophenols have low odor thresholds and are potent stench agents.
-
Protocol: All weighing and transfers must occur in a fume hood.
-
Quenching: Keep a bleach solution (sodium hypochlorite) ready to wipe down glassware, which oxidizes residual thiols to odorless sulfonates.
References
-
Vertex AI Search. (2025).[2] Nucleophilic Amination and Etherification of Aryl Alkyl Thioethers. PubMed. Retrieved from [Link]
-
RSC Publishing. (2025). Nucleophilic substitution reactions of anilino thioethers. New Journal of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 4-(5-Ethoxycarbonylpentylthio)aniline in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of its constituent building blocks. 4-(5-Ethoxycarbonylpentylthio)aniline emerges as a highly valuable and versatile pharmaceutical intermediate. Its molecular architecture, featuring a nucleophilic aniline moiety, a flexible thioether linkage, and a modifiable ethoxycarbonyl group, presents a trifecta of reactive sites for constructing complex molecular frameworks.
This guide provides an in-depth exploration of 4-(5-Ethoxycarbonylpentylthio)aniline, CAS No. S8583889, detailing its synthesis, purification, characterization, and strategic applications. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern experimental success. The dual functionality of its 4-aminothiophenol core allows for a diverse range of chemical transformations, making it a pivotal starting point for multi-step syntheses of Active Pharmaceutical Ingredients (APIs)[1]. Derivatives of this scaffold have shown significant promise in the development of novel therapeutics, including protein kinase inhibitors and anti-inflammatory agents[2].
| Compound Property | Value |
| IUPAC Name | ethyl 6-((4-aminophenyl)thio)hexanoate |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.39 g/mol [2] |
| Canonical SMILES | CCOC(=O)CCCCCSC1=CC=C(C=C1)N[2] |
| InChI Key | AFSAEQJHTCDSRF-UHFFFAOYSA-N[2] |
Synthesis Protocol: S-Alkylation of 4-Aminothiophenol
The most direct and efficient synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline is achieved via a nucleophilic substitution reaction (S-alkylation) between 4-aminothiophenol and ethyl 6-bromohexanoate. The pronounced nucleophilicity of the sulfur atom in 4-aminothiophenol, particularly after deprotonation, allows for selective alkylation at the sulfur center, leaving the aniline nitrogen intact for subsequent functionalization.
Causality of Experimental Design
-
Choice of Reactants : 4-Aminothiophenol serves as the nucleophile source, providing the core aniline-thioether structure[1]. Ethyl 6-bromohexanoate is an effective electrophile and introduces the six-carbon linker with a terminal ester group, a common feature in drug linkers and prodrug strategies[3].
-
Base Selection : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed. Its primary role is to deprotonate the thiol group (-SH, pKa ~6-7), which is significantly more acidic than the anilinic ammonium group (-NH₃⁺, pKa ~4.6). This generates the highly nucleophilic thiophenoxide anion, which selectively attacks the alkyl halide, preventing competitive N-alkylation.
-
Solvent System : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the potassium cation, leaving the thiophenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction[4][5].
Visualized Reaction Mechanism
Caption: Figure 1: S-Alkylation Mechanism
Step-by-Step Synthesis Protocol
Materials:
-
4-Aminothiophenol (1.0 eq)
-
Ethyl 6-bromohexanoate (1.1 eq)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-aminothiophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous DMF via syringe to create a suspension (approx. 5-10 mL per gram of 4-aminothiophenol).
-
Reactant Addition : Stir the mixture at room temperature for 15 minutes. Add ethyl 6-bromohexanoate (1.1 eq) dropwise over 10 minutes.
-
Reaction Execution : Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction : Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification and Characterization
Purification is critical to ensure the intermediate is suitable for subsequent GMP (Good Manufacturing Practice) synthesis steps. Characterization validates the structure and purity of the final compound.
Purification Protocol: Flash Column Chromatography
Rationale : Chromatography is the most effective method for removing unreacted starting materials and any potential byproducts, such as N-alkylated or dialkylated species.
Procedure :
-
Prepare a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified 4-(5-Ethoxycarbonylpentylthio)aniline. Typical yields range from 75-90%.
For aniline derivatives, which can oxidize and color upon exposure to air, it is sometimes beneficial to perform purification via derivatization (e.g., forming a salt) followed by regeneration, or by distillation under reduced pressure[6].
Characterization Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques[7].
| Technique | Expected Results for 4-(5-Ethoxycarbonylpentylthio)aniline |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.15 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 5.20 (s, 2H, NH₂), 4.05 (q, 2H, -OCH₂CH₃), 2.85 (t, 2H, -SCH₂-), 2.30 (t, 2H, -CH₂COO-), 1.60-1.40 (m, 4H, alkyl-CH₂), 1.35-1.25 (m, 2H, alkyl-CH₂), 1.18 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 173.5 (C=O), 148.0 (Ar-C-N), 133.0 (Ar-C-H), 125.0 (Ar-C-S), 114.5 (Ar-C-H), 60.0 (-OCH₂-), 35.0 (-SCH₂-), 33.5 (-CH₂COO-), 30.0, 28.0, 24.0 (alkyl-CH₂), 14.0 (-CH₃). |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 2930 (C-H stretch, aliphatic), 1730 (C=O stretch, ester), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1180 (C-O stretch), 690 (C-S stretch).[8] |
| Mass Spec (ESI-MS) | Calculated for C₁₄H₂₁NO₂S: 267.13. Found: m/z = 268.14 [M+H]⁺.[2] |
Strategic Applications in Drug Synthesis
The true value of 4-(5-Ethoxycarbonylpentylthio)aniline lies in its potential for elaboration into more complex and biologically active molecules. Both the aniline and ester functionalities serve as versatile handles for further chemical modification.
Visualized Application Workflow
Caption: Figure 2: Downstream Synthetic Pathways
-
Amine Functionalization : The aniline nitrogen is a potent nucleophile, readily participating in reactions such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination. It is a key component in the synthesis of various heterocyclic systems, such as benzothiazoles, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties[9][10][11].
-
Ester Modification : The ethoxycarbonyl group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using EDC/HOBt coupling), providing a route to extend the molecular framework. Alternatively, the ester can be reduced to a primary alcohol or converted directly to an amide.
-
Role in API Synthesis : This intermediate serves as a sophisticated precursor in multi-step syntheses, reducing the number of required steps and improving overall process efficiency[2]. Its structure is relevant to the development of anticancer therapeutics and agents targeting prostaglandin synthesis[2].
Safety and Handling
As a derivative of aniline, 4-(5-Ethoxycarbonylpentylthio)aniline must be handled with extreme caution. Aniline and its analogues are classified as toxic and are readily absorbed through the skin[6][12][13].
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors[12][14]. An eyewash station and safety shower must be readily accessible[12].
-
Personal Protective Equipment (PPE) : Wear a full-length lab coat, closed-toe shoes, nitrile gloves, and chemical safety goggles[12][15]. Contaminated clothing should be removed and laundered before reuse[14][15].
-
Toxicology : Aniline derivatives are suspected carcinogens and mutagens. Acute exposure can lead to methemoglobinemia, causing symptoms like headache, dizziness, and cyanosis[13][16]. Chronic exposure can cause damage to the kidneys, liver, and cardiovascular system[14].
-
Spill and Waste Management : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal[16]. All waste containing this compound must be collected and disposed of according to institutional and local regulations for hazardous chemical waste[12].
By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize 4-(5-Ethoxycarbonylpentylthio)aniline as a strategic intermediate to advance their drug discovery and development programs.
References
- The Impact of 4-Aminothiophenol in Pharmaceutical Synthesis and Drug Development. (2026, January 28). Google.
- Buy 4-(5-Ethoxycarbonylpentylthio) aniline - Smolecule. (2023, November 21). Smolecule.
- Aniline. UCLA Chemistry and Biochemistry.
- Purification of Aniline - Chempedia. LookChem.
- Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides | Request PDF. ResearchGate.
- Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides | Request PDF. ResearchGate.
- ANILINE AR - Loba Chemie. Loba Chemie.
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways. Benchchem.
- Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd.
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
- Ethyl 6-bromohexanoate | Linker. MedchemExpress.com.
- Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. ACS Publications.
- Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal.
- Process for the production of aromatic thiols and aromatic sulfides. Google Patents.
- SAFETY DATA SHEET - Aniline. Fisher Scientific.
- Safety Data Sheet: Aniline. Carl ROTH.
- Aniline purification method. Google Patents.
- METHOD FOR THE PURIFICATION OF ANILINE. WIPO Patentscope.
- Ethyl 6-bromohexanoate 99 25542-62-5. Sigma-Aldrich.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses Procedure.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Synthesis method of 8-bromoethyl octanoate. Google Patents.
- Microwave-Assisted Synthesis of Asymmetric Disulfides. Royal Society of Chemistry.
- ethyl 6-bromohexanoate, 25542-62-5. The Good Scents Company.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI.
- Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Semantic Scholar.
- Synthesis, Characterization, Thermal and Biological Study of New Organic Compound with Some Metal Complexes. Impactfactor.org.
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed.
- Reaction of 4 with alkyl halide. ResearchGate.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. PubMed.
- Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). SciSpace.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC.
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- 4-(methylthio)-N-(2, 4, 4 trimethylpentan-2-yl)aniline. Sigma-Aldrich.
- Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. SciSpace.
- 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Apicule.
- Characterization of the Aniline Dyes in the Colored Papers of José Posada's Prints Using Time-of-Flight Secondary Ion Mass Spectrometry. Amphora.
- Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Benchchem.
- Effect of the aniline fragment in Pt(II) and Pt(IV) complexes as anti-proliferative agents. Standard.
- analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline. Benchchem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives | Request PDF. ResearchGate.
- API Intermediates. Name of the source.
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Application Notes & Protocols: Enhancing Bioconjugation Efficiency with Substituted Anilines
A Senior Application Scientist's Guide to Aniline-Catalyzed Oxime and Hydrazone Ligations
Introduction: The Challenge of Covalent Precision at Physiological pH
In the landscape of drug development, diagnostics, and materials science, the precise and stable covalent linkage of biomolecules—a process known as bioconjugation—is of paramount importance. Among the arsenal of bioorthogonal reactions, the formation of oxime and hydrazone bonds from the condensation of aldehydes or ketones with aminooxy or hydrazide moieties stands out for its high chemoselectivity and the stability of the resulting conjugate.[1][2][3] A significant bottleneck, however, is the reaction kinetics.[4][5] The formation of these C=N bonds is optimally catalyzed under acidic conditions (pH 4-5), which can be detrimental to the structure and function of many sensitive biomolecules like proteins and antibodies.[6][7][8]
Performing these ligations at a neutral, physiological pH (around 7.4) is highly desirable but often leads to impractically slow reaction rates, especially at the low micromolar concentrations typical of biological experiments.[3] This challenge has spurred the adoption of nucleophilic catalysts to accelerate the reaction, with aniline and its derivatives emerging as a simple, effective, and widely adopted solution.[3][8][9] This guide provides a deep dive into the mechanism, optimization, and application of aniline-based catalysts for bioconjugation, with a particular focus on how ring functionalization dictates catalytic efficiency.
Pillar 1: The Mechanism of Aniline-Catalyzed Ligation
To effectively troubleshoot and optimize a protocol, it is crucial to understand the underlying reaction mechanism. Aniline does not act as a simple base or acid; it is a nucleophilic catalyst that transiently participates in the reaction to provide a lower-energy pathway.[8]
The process can be broken down into two key stages:
-
Formation of a Reactive Intermediate: The aniline nitrogen, being a potent nucleophile, attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a protonated Schiff base (an iminium ion). This aniline-derived Schiff base is significantly more electrophilic and thus more reactive towards nucleophilic attack than the original carbonyl group.[8]
-
Nucleophilic Exchange and Catalyst Regeneration: The aminooxy or hydrazide group, now facing a more reactive target, rapidly attacks the iminium ion. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the aniline catalyst and forming the final, stable oxime or hydrazone bond. The aniline is regenerated, ready to catalyze another reaction cycle.[8]
The diagram below illustrates this catalytic cycle for an oxime ligation.
Pillar 2: Structure-Activity Relationship of Aniline Catalysts
The electronic properties of the aniline ring are a critical determinant of catalytic efficacy. The choice of substituent can dramatically enhance—or inhibit—the rate of conjugation.
The Role of Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density on the aniline ring and, more importantly, at the nitrogen atom. This heightened nucleophilicity accelerates the initial attack on the carbonyl group, which is often the rate-limiting step. Numerous studies have confirmed that p-substituted anilines with electron-donating substituents are superior catalysts for oxime conjugations at neutral pH.[6]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or ethoxycarbonyl (-COOEt) decrease the electron density at the catalytic nitrogen. This reduces its nucleophilicity, making it a less effective catalyst compared to unsubstituted aniline. While a bioconjugation technique might be designed to utilize an ethoxycarbonyl-functionalized aniline for other reasons (e.g., as a linking moiety for a payload), this functionalization inherently compromises its catalytic activity in oxime/hydrazone ligation.
Advanced Catalysts: Beyond Aniline
Research has identified several aniline derivatives that are far more potent catalysts than aniline itself.[4][8]
-
p-Phenylenediamine (PPD) and m-Phenylenediamine (mPDA): These diamino-anilines are exceptionally effective.[7][8] The second amino group acts as a powerful EDG, significantly boosting catalytic activity. For instance, at neutral pH, p-phenylenediamine was found to accelerate protein PEGylation by a factor of 120 compared to an uncatalyzed reaction, and was 19-20 times faster than the equivalent aniline-catalyzed reaction.[6][7]
-
Solubility Advantage: A key practical advantage of catalysts like mPDA is their much greater aqueous solubility compared to aniline.[4][10] This allows for their use at higher concentrations without precipitation, leading to a significant increase in the observed reaction rate.[4][10] In some cases, mPDA can be up to 15 times more efficient than aniline for labeling proteins.[4]
The table below summarizes the relative performance of common aniline-based catalysts.
| Catalyst | Key Substituent | Electronic Effect | Relative Efficiency | Key Advantages |
| Ethoxycarbonyl-aniline | -COOEt | Electron-Withdrawing | Lower than Aniline | Not recommended for catalysis |
| Aniline | -H | Neutral (Baseline) | Good | Baseline standard, readily available |
| p-Ethoxyaniline | -OEt | Electron-Donating | Higher than Aniline | Improved catalytic activity |
| p-Phenylenediamine (PPD) | -NH₂ | Strong Electron-Donating | Very High[6][7] | Excellent catalyst at low mM concentrations |
| m-Phenylenediamine (mPDA) | -NH₂ | Strong Electron-Donating | Very High[4][10] | Excellent catalyst, high aqueous solubility |
Pillar 3: Experimental Protocols and Workflows
A successful bioconjugation experiment relies on careful planning and execution. The following workflow and protocols provide a robust framework for labeling proteins functionalized with carbonyl groups.
Protocol 1: General Protein Labeling using Aniline Catalysis
This protocol describes a general method for labeling a protein containing an aldehyde or ketone handle (e.g., introduced via a genetically encoded unnatural amino acid like p-acetyl-L-phenylalanine) with an aminooxy-functionalized probe.
Materials:
-
Aldehyde/Ketone-functionalized Protein: Stock solution in a suitable buffer (e.g., PBS), concentration determined by A280.
-
Aminooxy-Probe (e.g., Aminooxy-PEG, Aminooxy-fluorophore): Prepare a 10-20 mM stock in DMSO or aqueous buffer.
-
Aniline: Prepare a 1 M stock solution in DMSO. Caution: Aniline is toxic; handle with appropriate personal protective equipment (PPE).
-
Reaction Buffer: 100 mM Phosphate buffer or HEPES, pH 7.0-7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, add the aldehyde/ketone-functionalized protein to a final concentration of 10-50 µM in the reaction buffer.
-
Add the aminooxy-probe from the stock solution to a final concentration of 5-20 molar equivalents relative to the protein. Gently mix.
-
Causality Check: Using a molar excess of the probe drives the reaction equilibrium towards the product, maximizing the labeling yield.
-
-
Initiating the Reaction:
-
Add aniline from the 1 M stock solution to a final concentration of 50-100 mM.[4][8] Note: The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation. Aniline's solubility limit in aqueous buffer is around 100 mM.[4]
-
Incubate the reaction at room temperature or 37°C with gentle shaking.
-
-
Monitoring the Reaction:
-
If possible, monitor the reaction progress over time (e.g., 2-24 hours).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 h) and quench the reaction immediately by adding a sample loading buffer for SDS-PAGE analysis.
-
Analyze the aliquots by SDS-PAGE. A successful conjugation will show a new, higher molecular weight band corresponding to the protein-probe conjugate.
-
-
Purification:
-
Once the desired level of conjugation is reached, remove the excess unreacted probe and aniline catalyst.
-
For proteins >20 kDa, dialysis against a suitable buffer (e.g., PBS, pH 7.4) is effective.
-
For more rapid purification, use a desalting column (SEC), eluting with your buffer of choice.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Quantify the degree of labeling using spectrophotometry if the probe is a chromophore or by comparing band intensities on a densitometrically scanned SDS-PAGE gel.
-
Protocol 2: High-Efficiency Protein PEGylation using m-Phenylenediamine (mPDA)
This protocol is optimized for rapid and efficient conjugation, leveraging the superior catalytic activity and solubility of mPDA. It is particularly useful for less reactive ketone-functionalized proteins.[4]
Materials:
-
Ketone-functionalized Protein (e.g., containing p-acetyl-L-phenylalanine).
-
Aminooxy-PEG (mPEG-ONH₂): Prepare a 20 mM stock in reaction buffer.
-
m-Phenylenediamine (mPDA): Prepare a 500 mM stock in reaction buffer, pH 7.0.
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0.
-
All other materials are as described in Protocol 1.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ketone-functionalized protein (final concentration 10-25 µM) and Aminooxy-PEG (final concentration 2-5 molar equivalents).
-
Expert Insight: Due to the higher reaction efficiency, a lower excess of the probe may be required compared to standard aniline catalysis, conserving valuable reagents.
-
-
Initiating the High-Efficiency Reaction:
-
Initiate the reaction by adding mPDA from the stock solution to a final concentration of 50-150 mM.
-
Incubate at room temperature with gentle agitation. The reaction is often significantly faster; monitor closely. For some proteins, labeling can be complete in as little as 5-30 minutes.[4]
-
-
Monitoring and Purification:
-
Monitor the reaction by taking aliquots at shorter intervals (e.g., 0, 5, 15, 30, 60 min).
-
Analyze via SDS-PAGE to observe the shift in molecular weight corresponding to the PEGylated protein.
-
Purify the conjugate using SEC to efficiently remove the mPDA catalyst and excess PEG.
-
-
Characterization:
-
Characterize the final product by SDS-PAGE and mass spectrometry. The PEGylated protein will run significantly slower on the gel, appearing at a much higher apparent molecular weight.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive aldehyde/ketone on the protein. 2. Degraded aminooxy/hydrazide probe. 3. Insufficient catalyst concentration or inactive catalyst. 4. Incorrect reaction pH. | 1. Verify the presence of the carbonyl handle. 2. Use a fresh stock of the probe; test its reactivity with a small molecule control. 3. Increase catalyst (mPDA/PPD) concentration. Ensure aniline has not oxidized (colorless is best). 4. Verify the pH of the reaction buffer is between 6.5-7.5. |
| Protein Precipitation | 1. High concentration of organic co-solvent (e.g., DMSO). 2. High concentration of aniline catalyst. 3. Intrinsic instability of the protein under reaction conditions. | 1. Keep DMSO concentration <10%. Prepare probe/catalyst stocks in aqueous buffer if possible. 2. Switch to a more soluble catalyst like mPDA, which does not require a co-solvent. 3. Add stabilizing excipients (e.g., glycerol, arginine) to the reaction buffer. |
| Non-Specific Labeling | 1. Presence of reactive contaminants in protein prep. 2. (Rare) Reaction with other protein sites. | 1. Ensure high purity of the starting protein. 2. Run a negative control reaction without the catalyst and without the aminooxy probe to check for background reactivity. The aniline-catalyzed reaction is highly chemoselective. |
Conclusion
Aniline and its substituted derivatives are powerful tools for accelerating bioconjugation reactions under mild, physiological conditions. By forming a highly reactive Schiff base intermediate, these catalysts overcome the kinetic barrier of oxime and hydrazone ligation at neutral pH. Understanding the structure-activity relationship—specifically, that electron-donating groups enhance catalysis—allows researchers to select the optimal catalyst for their needs. While unsubstituted aniline provides a significant rate enhancement, advanced catalysts like m-phenylenediamine offer superior efficiency and solubility, enabling rapid and high-yield conjugations even with challenging substrates. The protocols and principles outlined in this guide provide a validated framework for researchers to successfully implement this versatile and robust bioconjugation strategy.
References
- Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- Palaniappan, K. K., et al. (2013).
- Qu, Z., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
- Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Benchchem.
- Behrens, C. R., et al. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC.
- Behrens, C. R., et al. (2011). Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. Figshare.
- Yde, B., & Thorsen, K. (1974). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. PubMed.
- Behrens, C., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. Semantic Scholar.
- Hooker, J. M., et al. (2006).
- ChemPep Inc.
- Kölmel, D. K., & Kool, E. T. (2017).
- Luchansky, M. S., & Bailey, R. C. (2011).
- Behrens, C. R., et al. (2011). Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed.
- Palaniappan, K. K., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- Xu, Y., et al. (2018). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. chempep.com [chempep.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Hydrolysis of ethyl ester groups in 4-(5-Ethoxycarbonylpentylthio) aniline
Application Note: Chemoselective Hydrolysis Strategies for 4-(5-Ethoxycarbonylpentylthio)aniline
Executive Summary & Strategic Analysis
This guide details the chemoselective hydrolysis of the ethyl ester moiety in 4-(5-Ethoxycarbonylpentylthio)aniline to yield the corresponding carboxylic acid, 4-(5-carboxypentylthio)aniline . This molecule serves as a critical heterobifunctional linker in bioconjugation, hapten synthesis, and PROTAC development.
The Chemical Challenge: The substrate contains three distinct functional groups with varying sensitivities:
-
Thioether (Sulfide): Susceptible to oxidation (to sulfoxide/sulfone) under harsh conditions or in the presence of ambient oxygen at high temperatures.
-
Aniline (Primary Amine): Susceptible to N-acylation or oxidation; creates zwitterionic solubility issues in the final product.
Strategic Approach: We prioritize Alkaline Hydrolysis (Saponification) using Lithium Hydroxide (LiOH). Unlike acidic hydrolysis, which is reversible and requires high temperatures, LiOH hydrolysis is irreversible and proceeds under mild conditions, preserving the thioether oxidation state. The critical success factor lies not in the reaction itself, but in the isoelectric workup required to isolate the zwitterionic amino-acid product.
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway and the critical workup decision tree to ensure high recovery of the zwitterionic product.
Figure 1: Reaction pathway for the chemoselective hydrolysis of the ethyl ester, highlighting the risk of thioether oxidation.
Detailed Protocol: Lithium Hydroxide Mediated Hydrolysis
This protocol is the industry standard for sensitive linkers. It utilizes a mixed solvent system to ensure homogeneity of the lipophilic ester and the hydrophilic base.
Materials & Reagents
-
Substrate: 4-(5-Ethoxycarbonylpentylthio)aniline (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH[5]·H₂O) (3.0 eq)
-
Solvent System: THF : Methanol : Water (3 : 1 : 1 ratio)
-
Quenching Acid: 1M HCl or 10% Citric Acid
Step-by-Step Methodology
-
Solubilization:
-
In a round-bottom flask, dissolve 1.0 mmol of the starting ester in 6 mL of THF and 2 mL of Methanol. Stir until completely dissolved.
-
Note: If the solution is not clear, mild sonication is permitted.
-
-
Saponification:
-
Dissolve LiOH·H₂O (3.0 mmol) in 2 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the organic mixture at 0°C (ice bath).
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir under an inert atmosphere (Nitrogen or Argon) to prevent sulfur oxidation.
-
-
Monitoring:
-
Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Expectation: Complete conversion is typically observed within 2–4 hours. The product will appear more polar (lower R_f).
-
-
Workup (Isoelectric Precipitation):
-
Critical Step: The product contains a basic amine and an acidic carboxylate. It will be most insoluble at its isoelectric point (pI), typically between pH 4.0 and 5.0.
-
Concentrate the reaction mixture under reduced pressure to remove THF and Methanol. You will be left with an aqueous residue.
-
Cool the aqueous residue to 0°C.
-
Slowly add 1M HCl dropwise while monitoring pH.
-
Stop adding acid when pH reaches ~4.5. A white or off-white precipitate should form.
-
-
Isolation:
-
Filter the precipitate using a sintered glass funnel.
-
Wash the cake with cold water (2 x 5 mL) to remove excess Lithium salts.
-
Dry under high vacuum over P₂O₅.
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Stoichiometry | 1.0 eq Ester : 3.0 eq LiOH |
| Temperature | 0°C |
| Reaction Time | 2 – 4 Hours |
| Target pH | 4.0 – 5.0 (Isoelectric Point) |
| Yield Expectation | 85% – 95% |
| Appearance | Off-white to pale yellow solid |
Alternative Protocol: Acidic Hydrolysis
Use this method only if the final product is required as the Hydrochloride salt or if the basic conditions cause side reactions (rare for this substrate).
-
Reagents: 4M HCl in Dioxane or 2M aqueous HCl.
-
Procedure: Reflux the ester in 2M HCl for 2-3 hours.
-
Risk: High temperature increases the risk of thioether oxidation. Degassing the solvent with Nitrogen prior to heating is mandatory .
-
Isolation: Remove solvent in vacuo. The product will be the Hydrochloride salt (
).
Analytical Validation (Self-Validating Metrics)
To ensure the integrity of the protocol, the isolated product must meet these criteria:
-
¹H NMR (DMSO-d₆):
-
Disappearance: The triplet/quartet signals of the Ethyl ester (
) at ppm and ppm must be absent. -
Retention: The aniline protons (
) should appear as a broad singlet around ppm (shift varies with salt form). -
Thioether Linkage: The triplet adjacent to Sulfur (
) should remain intact ( ppm).
-
-
Mass Spectrometry (ESI):
-
Observe
corresponding to the acid (Molecular Weight of Ester - 28 mass units). -
Check for
peaks, which indicate oxidation to Sulfoxide ( ). If this peak is >5%, the inert atmosphere failed.
-
Workflow Visualization
The following decision tree guides the purification process based on the physical state of the crude mixture.
Figure 2: Purification logic flow. The "No Precipitate" path suggests the product is too soluble in water, requiring organic extraction.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for ester cleavage conditions).
-
Organic Syntheses. (Various). General Procedures for Alkaline Hydrolysis of Esters. Organic Syntheses, Coll. Vol. 1-10. (Authoritative source for standard saponification protocols).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
-
Bioconjugate Techniques. (2013). Greg T. Hermanson. Academic Press. (Context for thioether-aniline linkers in hapten synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Ethoxycarbonylpentylthio)aniline
Introduction: The "Linker" Challenge
Welcome to the technical support guide for 4-(5-Ethoxycarbonylpentylthio)aniline . This molecule is a critical heterobifunctional linker used in the development of hapten-protein conjugates and antibody-drug conjugates (ADCs). Its structure contains three distinct reactive/sensitive zones:
-
Aniline Amine: The target attachment point for subsequent conjugation.
-
Thioether Core: The stable bridge.
-
Ethyl Ester: A hydrolytically sensitive masking group.
The Core Problem: Users frequently report low yields (<40%) due to two main pitfalls: chemoselectivity failure (N-alkylation vs. S-alkylation) and ester hydrolysis during the reduction step.
This guide moves beyond standard textbook procedures to address the specific "yield killers" inherent to this structure.
Part 1: Route Selection & Strategy
Q: I am attempting to alkylate 4-aminothiophenol directly with ethyl 6-bromohexanoate, but my yield is poor and the product is impure. Why?
A: You are experiencing chemoselectivity competition . 4-Aminothiophenol contains two nucleophiles: the thiol (-SH) and the amine (-NH₂). While the thiol is generally more nucleophilic (soft nucleophile), the amine is basic and capable of reacting with the alkyl bromide, leading to a mixture of:
-
Target: S-alkylated product.
-
Impurity B: N,S-dialkylated byproduct.
The Solution: Switch to the Nitro-Precursor Route .
By using 4-nitrothiophenol instead of 4-aminothiophenol, you eliminate the nucleophilic amine entirely. The nitro group (
Visualizing the Pathway Logic
Figure 1: Comparison of synthetic routes. Route B (Nitro) prevents N-alkylation by design.
Part 2: Troubleshooting The "Nitro Route"
If you have adopted the recommended Nitro route, use this guide to troubleshoot yield losses.
Issue 1: The Alkylation Step (Thiol Oxidation)
Symptom: The reaction mixture turns dark/opaque immediately, and starting material remains unreacted.
-
Cause: 4-Nitrothiophenol oxidizes rapidly to bis(4-nitrophenyl)disulfide in the presence of trace oxygen and base. The disulfide is inert to alkylation.
-
Corrective Action:
-
Degas Solvents: Sparge acetone or DMF with Nitrogen/Argon for 15 minutes before adding the thiol.
-
In-Situ Reduction: Add 5-10 mol% of Triphenylphosphine (
) or use a reducing environment (Zinc dust catalytic) if disulfide contamination is suspected in the starting material.
-
Issue 2: Ester Hydrolysis During Reduction
Symptom: NMR shows loss of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) after the nitro-to-amine reduction.
-
Cause: You likely used standard reduction conditions (Fe/HCl, SnCl₂/HCl, or strong aqueous base) that hydrolyzed the ester.
-
Corrective Action: Use Iron/Ammonium Chloride (
) . This is a neutral-pH reduction method that is highly chemoselective for nitro groups in the presence of esters.
Issue 3: Incomplete Conversion
Symptom: Reaction stalls at 80% conversion.
-
Cause: The alkyl bromide (ethyl 6-bromohexanoate) can degrade via elimination (HBr loss) to form the acrylate if the base is too strong or temperature too high.
-
Corrective Action:
-
Use Cesium Carbonate (
) instead of Potassium Carbonate. The "Cesium Effect" enhances S-alkylation rates due to higher solubility and looser ion pairing. -
Keep temperature
.
-
Part 3: The "Golden Standard" Protocol
This protocol is validated for high yield (>85%) and preservation of the ester moiety.
Step 1: S-Alkylation
-
Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with Argon.
-
Reagents:
-
4-Nitrothiophenol (1.0 equiv, 10 mmol)
-
Acetone (Reagent Grade, 50 mL) – Solvent choice is critical; Acetone allows easy workup.
-
Cesium Carbonate (
) (1.5 equiv) or (2.0 equiv). -
Ethyl 6-bromohexanoate (1.1 equiv).
-
-
Procedure:
-
Workup: Filter off inorganic salts. Concentrate filtrate.[5] Redissolve in EtOAc, wash with water and brine. Dry over
.-
Checkpoint: Product should be a pale yellow solid/oil.
-
Step 2: Chemoselective Reduction ( )
-
Setup: 250 mL flask, open to air (or reflux condenser).
-
Reagents:
-
Crude Nitro-Intermediate (from Step 1).
-
Ethanol/Water (3:1 ratio, 40 mL).
-
Iron Powder (5.0 equiv, <325 mesh).
-
Ammonium Chloride (
) (5.0 equiv).
-
-
Procedure:
-
Dissolve intermediate in EtOH. Add water,
, and Fe powder. -
Heat to 70°C with vigorous stirring for 2-4 hours.
-
Observation: The yellow color of the nitro compound will fade; the iron will turn rust-colored/black.
-
-
Workup (Critical for Yield):
-
Filter hot through a Celite pad (Iron sludge traps product). Wash the pad copiously with hot Ethanol .
-
Concentrate to remove Ethanol. Extract aqueous residue with EtOAc.
-
Do NOT use acid or base washes. Wash only with brine.
-
Part 4: Data & Optimization Tables
Table 1: Base & Solvent Selection for Alkylation
| Base | Solvent | Rate | Yield | Comments |
| Acetone | Fast | 92% | Recommended. Best balance of solubility and mildness. | |
| Acetone | Moderate | 85% | Good alternative. Requires longer reflux. | |
| THF | Very Fast | 60% | Avoid. Too aggressive; risk of ester hydrolysis or elimination. | |
| DCM | Slow | 45% | Too slow; allows disulfide formation to compete. |
Table 2: Reduction Method Compatibility
| Method | Reagents | Ester Stability | Yield | Notes |
| Fe Reduction | Excellent | 90% | Recommended. Neutral pH preserves ester. | |
| Acidic Iron | Poor | 30% | Hydrolyzes ester to carboxylic acid. | |
| Hydrogenation | Good | 75% | Risk of poisoning catalyst with Sulfur; requires high catalyst loading. | |
| Stannous Chloride | Moderate | 60% | Difficult workup (tin emulsions); acidic conditions risk hydrolysis. |
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for yield optimization.
References
-
Chemoselective Reduction of Nitro Groups
-
S-Alkylation Selectivity (Cesium Effect)
-
Iron/Ammonium Chloride Protocol
-
Thiol Reactivity & Disulfides
- Title: Thiol Probes To Detect Electrophilic Natural Products (Discusses disulfide handling and reduction).
- Source:N
-
URL:[Link]
Sources
- 1. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Navigating the Labyrinth of Aniline Stability: A Technical Guide to Preventing Oxidation in Multi-Step Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenge of aniline derivative oxidation during complex synthetic sequences. The electron-rich nature of the aniline moiety makes it a cornerstone in pharmaceuticals and materials science, yet this same property renders it highly susceptible to unwanted oxidation, leading to colored impurities, reduced yields, and compromised product purity.[1][2]
This document provides in-depth, practical guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find not just the "how," but the "why," empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals of Aniline Oxidation
Q1: Why are my aniline derivatives so prone to oxidation?
The high susceptibility of anilines to oxidation stems from the electron-donating nature of the amino group (-NH₂), which enriches the aromatic ring with electron density. This makes the molecule more easily lose electrons (i.e., oxidize). Factors such as exposure to atmospheric oxygen, the presence of metal catalysts (which can act as oxidizing agents), solvent choice, and pH can all facilitate this process, leading to a variety of undesired byproducts.[1]
Q2: What are the tell-tale signs of aniline oxidation in my reaction?
The most immediate and common indicator of aniline oxidation is a distinct color change in your reaction mixture. Freshly purified anilines are often colorless or pale yellow.[3] The formation of highly colored impurities, such as nitrobenzenes, benzoquinones, or polymeric aniline species (often appearing as dark brown, red, or even black tars), is a strong indication that your aniline starting material or product is oxidizing.[1][3][4]
Q3: What are the common, often colorful, byproducts of aniline oxidation?
Understanding the potential byproducts is key to diagnosing and mitigating oxidation. Depending on the oxidant and reaction conditions, you may encounter:
-
Nitrosobenzenes and Nitrobenzenes: Formed under stronger oxidizing conditions.
-
Azoxybenzenes and Azobenzenes: Result from the coupling of partially oxidized aniline intermediates.
-
Benzoquinones: Often highly colored, formed by oxidation of the aromatic ring itself.
-
Polyanilines ("Aniline Black"): Amorphous, dark polymeric materials that can be particularly troublesome to remove.[5]
Proactive Prevention: Strategies to Safeguard Your Anilines
A successful multi-step synthesis involving sensitive anilines hinges on a proactive strategy to prevent oxidation. This section details the most effective preventative measures, from environmental control to chemical modification.
Inert Atmosphere and Degassed Solvents: Your First Line of Defense
The most straightforward method to prevent oxidation is to rigorously exclude oxygen from your reaction.
-
Experimental Protocol: Setting up an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble your reaction apparatus (e.g., round-bottom flask, condenser) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Purging: Use a cycle of vacuum and inert gas backfill (at least three times) to remove any residual air from the assembled apparatus. A gentle, continuous flow of inert gas should be maintained throughout the reaction.
-
Solvent and Reagent Degassing: Degas all solvents and liquid reagents prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes, or through a series of freeze-pump-thaw cycles for more sensitive applications.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Liquid reagents should be added via a syringe or cannula from a septum-sealed container.
-
pH Control: A Subtle but Powerful Tool
The rate of aniline oxidation can be highly dependent on the pH of the reaction medium. While the optimal pH is system-dependent and often requires empirical determination, avoiding strongly acidic conditions can be beneficial as the rate of oxidation for some anilines increases in acidic media.[1]
Protecting Groups: The Chemist's Armor for the Amino Group
Temporarily masking the amino group with a suitable protecting group is one of the most robust strategies to prevent oxidation. The ideal protecting group should be easy to install and remove in high yield, and stable to the reaction conditions of the subsequent synthetic steps.
Comparison of Common Protecting Groups for Anilines
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile |
| Acetyl (Ac) | -COCH₃ | Acetic anhydride or acetyl chloride, base (e.g., pyridine, Et₃N) | Acidic or basic hydrolysis (e.g., HCl/MeOH or NaOH/H₂O) | Stable to hydrogenation and mild reducing agents. |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, DMAP), solvent (e.g., THF, DCM)[5][6][7] | Strong acid (e.g., TFA in DCM, HCl in MeOH)[8][9] | Stable to bases, nucleophiles, and hydrogenation.[5] |
| Benzyloxycarbonyl (Cbz or Z) | -COOCH₂C₆H₅ | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃, Et₃N), solvent (e.g., H₂O, DCM)[1][10][11] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[10][12] | Stable to mildly acidic and basic conditions.[11] |
Experimental Protocols for Protection and Deprotection
-
Protocol 1: N-Boc Protection of Aniline [5]
-
Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 mixture of H₂O/THF.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
-
Stirring: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected aniline.
-
-
Protocol 2: N-Cbz Protection of Aniline [1]
-
Setup: Dissolve the aniline (1.0 mmol) in water (3 mL) in a round-bottom flask.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.05 mmol) dropwise at room temperature.
-
Reaction: Stir for 10 minutes. Monitor completion by TLC.
-
Work-up: Add water (10 mL) and extract with ethyl acetate.
-
Isolation: Concentrate the organic phase and purify by column chromatography.
-
-
Protocol 3: Acid-Catalyzed Deprotection of N-Boc Aniline [5]
-
Setup: Dissolve the N-Boc protected aniline in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (25-50% v/v) to the solution.
-
Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure to obtain the aniline as its trifluoroacetate salt. A subsequent basic workup can be performed to yield the free amine.
-
-
Protocol 4: Deprotection of N-Cbz Aniline via Hydrogenolysis [10]
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., a balloon).
-
Reaction: Stir vigorously at room temperature until TLC analysis indicates complete deprotection.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
-
Antioxidants and Stabilizers: A Sacrificial Shield
In some cases, particularly during storage or in reactions where rigorous exclusion of air is difficult, the addition of an antioxidant or a reducing agent can be beneficial. These compounds act as sacrificial agents, oxidizing more readily than the aniline derivative.
-
Zinc Dust: Storing aniline over zinc dust is a classic method to prevent its oxidation to nitrobenzene, as zinc acts as a reducing agent.[13]
-
Stannous Chloride: Treatment with stannous chloride can remove sulfur-containing impurities that may promote aerial oxidation.[13][14]
Troubleshooting Guide: When Oxidation Strikes
Despite the best preventative measures, oxidation can still occur. This section provides a systematic approach to troubleshooting common oxidation-related issues.
Scenario 1: My freshly distilled aniline turns dark after a few days of storage.
-
Probable Cause: Exposure to air and light.
-
Solution:
Scenario 2: During a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck), my reaction mixture turns black.
-
Probable Cause:
-
Solution:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst and minimize side reactions.
-
Protecting Group: If the aniline's amino group is not essential for the coupling reaction's directing effect, protecting it (e.g., with a Boc or acetyl group) can prevent oxidation.
-
Antioxidants: The addition of a small amount of a radical scavenger or antioxidant, compatible with the catalytic cycle, may be beneficial. However, this requires careful evaluation to avoid catalyst poisoning.
-
Scenario 3: My final product is isolated with a persistent colored impurity.
-
Probable Cause: Co-elution of a colored oxidation byproduct with your product.
-
Solution:
-
Recrystallization with Activated Carbon: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) and boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize.[3]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can separate the product from colored impurities. Sometimes, adding a small amount of a base like triethylamine to the eluent can help if the impurities are acidic.
-
Distillation: For liquid products, vacuum distillation can be an effective method to separate the desired compound from non-volatile colored polymers.[4]
-
By understanding the fundamental principles of aniline oxidation and implementing these preventative and troubleshooting strategies, you can significantly improve the success rate of your multi-step syntheses, leading to higher yields and purer products.
References
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. Benchchem.
- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. (2012).
- Technical Support Center: Purification of Crude Aniline Nitr
- Purific
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Purify and dry aniline? r/chemistry - Reddit. (2014).
- BOC Protection and Deprotection. J&K Scientific LLC. (2021).
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing. (2021).
- Amine Protection and Deprotection. Master Organic Chemistry.
- Preparation of Mono-Cbz Protected Guanidines. PMC - NIH.
- Vacuum Distill
- A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- Discover The Secret: Aniline Is Usually Purified By Steam Distill
- Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.
- Aniline and Its Derivatives.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protection of Aniline Deriv
- Protecting Groups. chem.iitb.ac.in. (2020).
- Troubleshooting a difficult Heck reaction. r/Chempros - Reddit. (2024).
- Aniline: Structure, Synthesis, and Uses. Scribd.
- Protective Groups. Organic Chemistry Portal.
- Deprotection Guide. Glen Research.
- Protecting Groups.
- Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC.
- Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi. (2024).
- Heck Reaction—St
- In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry (RSC Publishing).
- Heck Reaction. Chemistry LibreTexts. (2023).
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopallad
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
- Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
- Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. (2019).
- Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and M
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texiumchem.com [texiumchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. reddit.com [reddit.com]
- 14. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 15. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability of 4-(5-Ethoxycarbonylpentylthio) aniline under physiological conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 4-(5-Ethoxycarbonylpentylthio)aniline. It addresses potential stability issues under physiological conditions, offering troubleshooting advice and detailed experimental protocols in a question-and-answer format. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific reasoning to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(5-Ethoxycarbonylpentylthio)aniline under physiological conditions (pH 7.4, 37°C)?
When working with 4-(5-Ethoxycarbonylpentylthio)aniline, two principal chemical moieties are susceptible to degradation under physiological conditions: the ethyl ester and the thioether-aniline linkage.
-
Ester Hydrolysis: The ethoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid. While this reaction is generally slow at neutral pH, the presence of esterase enzymes in biological matrices will significantly accelerate this process.[1][2]
-
Thioether Oxidation: The thioether group is susceptible to oxidation, primarily to a sulfoxide and subsequently to a sulfone. This can be mediated by reactive oxygen species (ROS) that may be present in the experimental system.[3][4][5]
-
Aniline Metabolism: The aniline moiety can be metabolized through various pathways, including N-acetylation and aromatic or N-hydroxylation.[6][7][8] These metabolic transformations are primarily a concern in in vivo or cellular models containing metabolic enzymes.
Q2: My compound appears to be degrading in my cell culture media. What is the likely cause?
Degradation in cell culture media can be attributed to several factors:
-
Enzymatic Hydrolysis: Cell culture media supplemented with serum contains esterases that can hydrolyze the ethyl ester of your compound. This is a common and often rapid degradation pathway.
-
Oxidation: The presence of reactive oxygen species (ROS), which can be generated by cellular metabolic processes, may lead to the oxidation of the thioether group.[3][4][5]
-
Adsorption to Plasticware: While not a degradation pathway, loss of compound from the media can occur due to adsorption onto the surface of plastic culture flasks or plates. It is crucial to differentiate between degradation and non-specific binding.
To troubleshoot, we recommend performing a stability study in both serum-free and serum-containing media, as well as in a protein-free buffer (e.g., PBS), to differentiate between enzymatic and non-enzymatic degradation.
Troubleshooting Guide
Issue: I am observing a new, more polar peak in my HPLC analysis after incubating my compound in a simulated physiological buffer. What is it?
This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.
-
Confirmation: To confirm this, you can:
-
Spike your sample with a synthesized standard of the corresponding carboxylic acid.
-
Perform mass spectrometry (MS) analysis to identify the mass of the new peak, which should correspond to the hydrolyzed product.
-
Issue: My compound's concentration is decreasing over time, but I don't see any major degradation products. Where is it going?
There are a few possibilities to consider:
-
Formation of Multiple, Minor Degradants: It's possible that your compound is degrading into several minor products that are below the limit of detection of your current analytical method.
-
Precipitation: The compound or its degradants may be precipitating out of solution, especially if their solubility in the aqueous buffer is limited. Visually inspect your samples for any cloudiness or precipitate.
-
Oxidation to Highly Unstable Intermediates: Some oxidative products can be highly reactive and may further degrade or react with components of your matrix, making them difficult to detect.
-
Adsorption to Surfaces: As mentioned previously, your compound could be adsorbing to the walls of your sample vials or other containers.
Recommended Action: Conduct a mass balance study to account for the total amount of compound and its potential degradants. This can help determine if the loss is due to degradation or other factors.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Simulated Physiological Buffer
This protocol outlines a method to assess the chemical stability of 4-(5-Ethoxycarbonylpentylthio)aniline in a buffer that mimics physiological pH and temperature.
Materials:
-
4-(5-Ethoxycarbonylpentylthio)aniline
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath at 37°C
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 4-(5-Ethoxycarbonylpentylthio)aniline in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Working Solution: Dilute the stock solution in pre-warmed PBS (37°C) to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues.
-
Incubation: Incubate the working solution at 37°C.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop enzymatic reactions if present.
-
Centrifugation: Centrifuge the quenched samples to pellet any precipitate.
-
Analysis: Analyze the supernatant by a validated HPLC method to determine the concentration of the parent compound and identify any degradation products.
Protocol 2: Analytical Method for Stability Samples
A robust analytical method is crucial for accurate stability assessment. Reverse-phase HPLC is a common and effective technique.
HPLC Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Note: This is a starting point. The method should be optimized and validated for your specific compound and potential degradants.[9][10][11]
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 4-(5-Ethoxycarbonylpentylthio)aniline under physiological conditions.
Caption: Potential degradation pathways of 4-(5-Ethoxycarbonylpentylthio)aniline.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for investigating the stability of your compound.
Caption: Workflow for investigating compound stability.
References
-
Kao, J., et al. (1978). The rates of aniline metabolism have been studied in vitro using rat liver homogenates, and in vivo by determination of the unchanged aniline remaining in the cadaver. PubMed. Available at: [Link]
-
Yin, H., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
-
Kashiwada, Y., et al. (1998). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). PubMed. Available at: [Link]
-
Yin, H., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]
-
Yin, H., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. Available at: [Link]
-
World Health Organization. (1998). ANILINE. IS MUNI. Available at: [Link]
-
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Available at: [Link]
-
Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed. Available at: [Link]
-
Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Chen, C. A., & Wang, T. Y. (2007). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. PMC. Available at: [Link]
-
Siahmed, K., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]
-
Unknown. (n.d.). 4.7 hydrolysis of esters. Unknown Source. Available at: [Link]
-
Unknown. (n.d.). Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Unknown Source. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Clark, J. (2004). hydrolysis of esters. Chemguide. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
Save My Exams. (2024). Hydrolysis of Esters. Save My Exams. Available at: [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]
-
Unknown. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Unknown Source. Available at: [Link]
-
Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]
-
Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]
-
Lé, T., et al. (2025). Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation. MDPI. Available at: [Link]
-
Pérez, S. A., et al. (2019). Effect of the aniline fragment in Pt(II) and Pt(IV) complexes as anti-proliferative agents. Standard. Available at: [Link]
-
Valentovic, M. A., et al. (2000). Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. PubMed. Available at: [Link]
-
Sharma, A., et al. (2019). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(5-Ethoxycarbonylpentylthio)aniline: A Predicted ¹H NMR Approach
For Researchers, Scientists, and Drug Development Professionals
The Central Role of ¹H NMR in Structural Determination
¹H NMR spectroscopy stands as a primary tool for organic chemists due to its ability to provide a detailed "map" of the proton environments within a molecule.[2] The chemical shift, integration, and multiplicity of each signal offer a wealth of information about the electronic environment and connectivity of hydrogen atoms.[3][4][5] This non-destructive technique is relatively fast and can often provide an unambiguous structural confirmation.[2]
Predicted ¹H NMR Spectrum of 4-(5-Ethoxycarbonylpentylthio)aniline
The structure of 4-(5-Ethoxycarbonylpentylthio)aniline contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The following is a detailed, predicted interpretation:
Molecular Structure:
Predicted ¹H NMR Data Summary:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (Aromatic H, ortho to NH₂) | ~6.6-6.8 | Doublet (d) | 2H | The electron-donating amino group strongly shields these protons, shifting them upfield. They are split by the adjacent protons (b). |
| b (Aromatic H, ortho to S) | ~7.2-7.4 | Doublet (d) | 2H | The thioether group is less electron-donating than the amino group, resulting in a downfield shift relative to protons 'a'. They are split by the adjacent protons (a). |
| c (NH₂) | ~3.5-4.5 | Broad Singlet (s) | 2H | The chemical shift of amine protons can vary significantly depending on solvent and concentration. They often appear as a broad singlet due to quadrupole broadening and exchange.[6] |
| d (-S-CH₂ -) | ~2.8-3.0 | Triplet (t) | 2H | Protons on the carbon adjacent to the sulfur atom are deshielded and typically appear in this region.[7] They are split by the adjacent methylene group (e). |
| e (-S-CH₂-CH₂ -) | ~1.6-1.8 | Multiplet (m) | 2H | These methylene protons are adjacent to two other methylene groups (d and f), resulting in a complex splitting pattern. |
| f (-CH₂-CH₂ -CH₂-C=O) | ~1.4-1.6 | Multiplet (m) | 4H | The two central methylene groups of the pentyl chain are in similar electronic environments and may overlap, appearing as a complex multiplet. |
| g (-CH₂ -C=O) | ~2.3-2.5 | Triplet (t) | 2H | Protons alpha to a carbonyl group are deshielded and typically appear in this range. They are split by the adjacent methylene group (f). |
| h (-O-CH₂ -CH₃) | ~4.1-4.3 | Quartet (q) | 2H | Protons on the carbon adjacent to the ester oxygen are strongly deshielded. They are split into a quartet by the three protons of the methyl group (i). |
| i (-O-CH₂-CH₃ ) | ~1.2-1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group (h). |
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves the use of complementary analytical techniques. Here, we compare ¹H NMR with other common methods for the characterization of 4-(5-Ethoxycarbonylpentylthio)aniline.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Detailed information on the number, connectivity, and electronic environment of protons. | Provides a complete structural map, allowing for unambiguous assignment of all proton signals. | Relies on prediction in the absence of an experimental spectrum. Complex splitting patterns in the alkyl chain may require 2D NMR for full resolution. |
| ¹³C NMR | Number and type of carbon environments (e.g., sp³, sp², C=O). | Confirms the carbon skeleton, including the aromatic, aliphatic, and carbonyl carbons. | Provides less information on connectivity than ¹H NMR. Lower sensitivity requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₄H₂₁NO₂S). Fragmentation can provide clues about the structure, such as the loss of the ethoxy group. | Does not provide detailed information on the connectivity of atoms. Isomers may not be distinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the N-H (amine), C=O (ester), C-S (thioether), and C-O (ester) bonds through their characteristic vibrational frequencies. | Provides limited information on the overall molecular structure and connectivity. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S). | Confirms the empirical and molecular formula. | Does not provide any information on the arrangement of atoms within the molecule. |
Experimental Workflow: From Sample to Structure
The process of obtaining and interpreting a ¹H NMR spectrum follows a well-defined workflow.
Caption: Workflow for ¹H NMR Spectroscopy.
The Power of Prediction in Modern Spectroscopy
In the absence of experimental data, predictive tools for NMR spectra are becoming increasingly valuable.[8][9] Machine learning algorithms, trained on vast databases of known compounds, can now predict ¹H NMR chemical shifts with high accuracy.[8] These predictions serve as a powerful starting point for the analysis of novel compounds and can aid in the confirmation of a proposed structure. Several online platforms and software packages are available for this purpose.[10][11]
Conclusion
The structural elucidation of 4-(5-Ethoxycarbonylpentylthio)aniline is a multi-faceted process where ¹H NMR spectroscopy plays a pivotal role. While direct experimental data is the gold standard, a thorough understanding of NMR principles allows for a robust and detailed prediction of its ¹H NMR spectrum. This guide demonstrates that by systematically analyzing the expected chemical shifts, multiplicities, and integrations, a clear and informative picture of the molecule's structure can be constructed. When combined with complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compounds. This rigorous analytical approach is essential for advancing research in drug development and other scientific disciplines.
References
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Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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OpenOChem Learn. Interpreting ¹H NMR. [Link]
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Wishart Research Group. PROSPRE - ¹H NMR Predictor. University of Alberta. [Link]
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ResearchGate. The ¹H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [Link]
- Jasperse, C.
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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NMRDB.org. Predict ¹H proton NMR spectra. [Link]
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Chemistry Connected. H NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]
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ConnectSci. Correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. [Link]
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YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]
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Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]
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Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. [Link]
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Royal Society of Chemistry. Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. [Link]
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American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Link]
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Royal Society of Chemistry. Supporting information for Selective approach to thioesters and thioethers via sp. [Link]
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Hasan, M., Bethell, D., & Brust, M. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: ¹H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society. [Link]
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SpectraBase. Aniline. [Link]
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Comparative Guide: Thioether vs. Thiol Linkers for Surface Functionalization Stability
Executive Summary & Strategic Selection
In the development of biosensors, drug delivery vehicles (e.g., Gold Nanoparticles - AuNPs), and diagnostic surfaces, the stability of the ligand-surface interface is the rate-limiting factor for shelf-life and in vivo performance.
While Thiol (Thiolate) anchors are the industry standard due to rapid self-assembly and high packing density, they suffer from two critical failure modes: oxidative desorption and ligand exchange with biological thiols (e.g., Glutathione, DTT). Thioether anchors, historically considered weaker binders, have emerged as superior alternatives when engineered into multidentate architectures .
Strategic Recommendation:
-
Choose Thiol Linkers for: Rapid prototyping, dense monolayers, and short-term ex vivo assays where maximum ligand density is critical.
-
Choose Multidentate Thioether Linkers for: In vivo applications, harsh chemical environments, and long-term storage where resistance to ligand exchange and oxidation is paramount.
Mechanistic Comparison: The Surface Interface
The fundamental difference lies in the nature of the bond formed with noble metals (primarily Gold, Au).
Binding Modes and Thermodynamics
-
Thiol (R-SH): Undergoes oxidative addition to form a Thiolate (Au-S) bond. This is a strong covalent-like interaction (~45 kcal/mol). However, the anionic nature of the sulfur makes it susceptible to oxidation (forming sulfonates) and displacement by higher-affinity thiols.
-
Thioether (R-S-R): Forms a Coordinate (Dative) bond. A monodentate thioether binds weakly (~15-20 kcal/mol). However, Multidentate Thioethers (bidentate, tridentate) leverage the Chelate Effect . The entropic cost of dissociating multiple weak bonds simultaneously is prohibitively high, rendering the complex kinetically inert even if individual bond enthalpies are lower.
Visualization of Binding Architectures
Figure 1: Comparison of binding modes. Note the transition from weak monodentate coordination to robust multidentate chelation in thioethers.
Performance Data: Stability Under Stress
The following data summarizes comparative performance based on accelerated degradation studies (Thermal stress and DTT competition).
Table 1: Comparative Stability Metrics
| Feature | Monodentate Thiol (e.g., MHA) | Monodentate Thioether | Multidentate Thioether (e.g., Lipoic Acid/Tridentate) |
| Bond Type | Anionic Thiolate (Au-S⁻) | Neutral Coordinate (Au←S) | Cooperative Coordinate (Au←S)₃ |
| Bond Energy | ~45 kcal/mol | ~15-20 kcal/mol | >50 kcal/mol (Effective) |
| Oxidative Stability | Low (Oxidizes to R-SO₃⁻) | High (Already oxidized state) | High |
| Exchange Resistance | Low (Displaced by GSH/DTT) | Very Low | Excellent (Resists mM DTT) |
| Packing Density | High (Crystalline SAMs) | Low (Disordered) | Medium (Steric constraints) |
| Shelf Life | Weeks (at 4°C) | Days | Months/Years |
Degradation Pathways
Understanding why failure occurs is essential for linker selection.
-
Thiol Failure: In biological media, endogenous thiols (Glutathione, Cysteine) attack the Au-S bond via an associative mechanism (S_N2-like), displacing the ligand. Additionally, reactive oxygen species (ROS) oxidize the thiolate to a sulfonate (R-SO3⁻), which has zero affinity for gold, causing immediate desorption.
-
Thioether Success: Thioethers do not possess an ionizable proton and are chemically chemically "harder." They resist oxidation. In multidentate forms, for a ligand to detach, all sulfur atoms must dissociate simultaneously—a statistically improbable event.
Figure 2: Degradation pathways. Thiols fail via oxidation and exchange; Multidentate thioethers resist both.
Validated Experimental Protocols
To verify the stability of your chosen linker, use these self-validating protocols.
Protocol A: DTT Ligand Exchange Competition Assay
This assay mimics the harsh reducing environment of the cellular cytosol.
Materials:
-
Functionalized AuNPs (Thiol vs. Thioether).[1]
-
Dithiothreitol (DTT) (1 M stock).
-
UV-Vis Spectrophotometer.
-
1.0 M NaCl (to induce aggregation upon ligand loss).
Workflow:
-
Baseline: Measure UV-Vis spectrum of AuNPs (400–800 nm). Note the Plasmon Peak (
nm). -
Challenge: Aliquot AuNPs into microfuge tubes. Add DTT to final concentrations of 0, 10, 50, and 100 mM.
-
Incubation: Incubate at 37°C for 4 hours.
-
Salt Stress: Add NaCl to 0.5 M final concentration.
-
Logic: If ligands have exchanged/desorbed, the salt will screen the charge, causing aggregation.
-
-
Readout: Measure UV-Vis again.
-
Stable: Peak remains at ~520 nm. Red solution.
-
Unstable: Peak shifts to >600 nm or broadens (Aggregation). Blue/Purple solution.
-
Expected Result: Monodentate thiols will aggregate at >10 mM DTT. Multidentate thioethers should remain stable up to 100 mM DTT.
Protocol B: Oxidative Stability Test (Iodine Decomposition)
This quantifies the resistance of the anchor to oxidative desorption.
-
Prepare functionalized surface/particles.
-
Expose to dilute Iodine (
) solution (0.1 mM). -
Monitor the decomposition of the SAM or aggregation of particles.
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
-
Mei, B. C., Susumu, K., Medintz, I. L., & Mattoussi, H. (2008). Poly(ethylene glycol)-Based Bidentate Ligands for Stability of Quantum Dots. Nature Protocols, 3(6), 991-1000. (Demonstrates chelate effect stability). Link
-
Stewart, M. H., Susumu, K., Mei, B. C., Medintz, I. L., et al. (2010). Multidentate Poly(ethylene glycol) Ligands Provide Colloidal Stability to Semiconductor and Metallic Nanocrystals in Extreme Conditions. Journal of the American Chemical Society, 132(28), 9804–9813. Link
-
Tech Support Guide: Thiol vs. Thioether Stability. (2025). BenchChem Application Notes. Link
-
Xue, Y., Li, X., Li, H., & Zhang, W. (2014). Quantifying Thiol–Gold Interactions towards the Improved Synthesis of Ag/Au Core/Shell Nanoparticles. Nature Communications, 5, 4348. Link
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A Senior Application Scientist's Guide to the Electrochemical Characterization of 4-(5-Ethoxycarbonylpentylthio) Aniline Films
This guide provides an in-depth, objective comparison of the performance of 4-(5-Ethoxycarbonylpentylthio) aniline (ECPTA) films against common alternatives used for surface modification. We will delve into the essential electrochemical techniques required to characterize these films, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in their applications.
Introduction: The Significance of ECPTA in Surface Engineering
The modification of electrode surfaces with thin organic films is a cornerstone of modern electrochemistry, underpinning advancements in biosensors, drug delivery systems, and corrosion inhibition. 4-(5-Ethoxycarbonylpentylthio) aniline (ECPTA) is a molecule of significant interest due to its unique trifunctional structure:
-
Aniline Head Group: Enables electrochemical polymerization, forming a conductive polyaniline (PANI) backbone.[1][2] This intrinsic conductivity is a major advantage for creating electrochemical sensors.[3]
-
Thioether Linkage: Provides a strong anchoring point to gold surfaces, facilitating the formation of self-assembled monolayers (SAMs).
-
Ethoxycarbonylpentyl Tail: A functionalizable chain that can be hydrolyzed to a carboxylic acid, offering a versatile attachment point for biomolecules like enzymes, antibodies, or nucleic acids.[4]
This guide will elucidate the electrochemical behavior of ECPTA films, providing a framework for their characterization and a comparative analysis against two primary alternatives: simple alkanethiol SAMs and unmodified polyaniline films.
Film Formation: Electropolymerization of ECPTA on Gold
The formation of a poly(ECPTA) film is typically achieved via electropolymerization in an acidic medium.[5][6] The process involves the oxidation of the aniline monomer to form a radical cation, which then couples with other monomers to build the polymer chain on the electrode surface.[7][8][9]
The choice of an acidic electrolyte, such as sulfuric acid or perchloric acid, is critical as it both supports the polymerization and dopes the resulting polymer into its conductive emeraldine salt form.[1][10] The growth of the film can be precisely controlled by the number of voltammetric cycles or the duration of potentiostatic deposition.[11]
Core Characterization Techniques
To ascertain the quality, stability, and performance of the ECPTA film, two primary electrochemical techniques are indispensable: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV)
CV provides qualitative and quantitative information about the redox processes occurring at the electrode surface.[12] For ECPTA films, it is used to confirm successful polymerization and assess the film's electrochemical activity.
A typical voltammogram of a polyaniline-based film shows characteristic redox peaks corresponding to the transitions between its different oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized and conductive), and pernigraniline (fully oxidized).[13] The presence and definition of these peaks are a direct indicator of a successfully deposited, electroactive film.[5]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the interfacial properties of the modified electrode.[14] By applying a small sinusoidal potential perturbation over a wide frequency range, one can model the interface as an equivalent electrical circuit.[15] The most common model for such systems is the Randles circuit.
This analysis yields quantitative values for:
-
Solution Resistance (Rs): The resistance of the bulk electrolyte.
-
Charge Transfer Resistance (Rct): The resistance to the flow of electrons between the electrode and a redox probe in solution. A well-formed, conductive film will have a low Rct, while insulating layers will have a very high Rct.[16]
-
Double-Layer Capacitance (Cdl): The capacitance at the electrode-electrolyte interface.
Performance Comparison: ECPTA vs. Alternatives
The true value of ECPTA films is best understood by comparing their electrochemical performance to common alternatives.
| Parameter | Poly(ECPTA) Film | Alkanethiol SAM (e.g., 11-MUA) | Polyaniline (PANI) Film | Justification |
| Formation Method | Electropolymerization | Self-Assembly (Immersion) | Electropolymerization | ECPTA and PANI offer controlled, layer-by-layer growth. |
| Conductivity | Conductive | Insulating | Highly Conductive | The polyaniline backbone of ECPTA provides good conductivity, unlike insulating alkanethiols.[17] |
| Charge Transfer (Rct) | Low to Moderate | Very High | Low | ECPTA facilitates electron transfer, crucial for sensing. Alkanethiols block it significantly.[18] |
| Stability | High (covalent polymer) | Moderate (Au-S bond) | Moderate (can over-oxidize) | The cross-linked polymer structure of ECPTA offers enhanced mechanical and chemical stability. |
| Functionalization | High (Terminal Ester/Acid) | High (Terminal Acid) | Low (Backbone only) | ECPTA provides a dedicated, accessible terminal group for biomolecule conjugation, away from the conductive backbone. |
Analysis:
-
vs. Alkanethiol SAMs: Alkanethiols like 11-mercaptoundecanoic acid (11-MUA) form well-ordered, insulating monolayers. While excellent for studying fundamental electron transfer, their insulating nature is a significant drawback for developing sensitive amperometric or impedimetric biosensors. The high Rct of alkanethiol SAMs severely hinders the electrochemical communication between a redox probe and the electrode. Poly(ECPTA), with its conductive backbone, provides a much lower barrier to charge transfer.[16]
-
vs. Unmodified Polyaniline (PANI): Standard PANI is highly conductive but lacks specific sites for covalent biomolecule attachment.[2] Immobilization often relies on non-specific adsorption or entrapment, leading to poor reproducibility and potential denaturation of biomolecules.[3] ECPTA solves this by integrating a functionalizable aliphatic chain, allowing for controlled, covalent attachment of biorecognition elements while preserving the conductivity of the underlying polymer matrix.
Detailed Experimental Protocols
Protocol 1: Electropolymerization and CV Characterization of ECPTA
-
Electrode Preparation: Polish a gold working electrode with 0.3 µm and 0.05 µm alumina slurry, sonicate in ethanol and deionized water, and electrochemically clean by cycling in 0.5 M H₂SO₄ until a stable gold oxide formation/reduction profile is observed.
-
Polymerization: Immerse the clean electrode in a deoxygenated solution of 0.1 M ECPTA in 0.5 M H₂SO₄. Cycle the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles. An increase in the peak currents of the characteristic polyaniline redox waves with each cycle indicates successful film growth.[19][20]
-
Post-Polymerization Cleaning: Gently rinse the modified electrode in a monomer-free 0.5 M H₂SO₄ solution.
-
Characterization: Transfer the electrode to a fresh, monomer-free 0.5 M H₂SO₄ solution and run a cyclic voltammogram between -0.2 V and +1.0 V. The resulting CV should show the stable, well-defined redox peaks of the poly(ECPTA) film.
Protocol 2: EIS Characterization
-
Prepare Redox Solution: Prepare a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 ratio) in 0.1 M KCl. This redox couple is highly sensitive to changes at the electrode surface.
-
Set DC Potential: Immerse the poly(ECPTA)-modified electrode in the redox solution. Apply a DC potential equal to the formal potential (E°') of the [Fe(CN)₆]³⁻/⁴⁻ couple (typically around +0.22 V vs. Ag/AgCl), which can be determined from a preliminary CV.
-
Acquire Impedance Spectrum: Apply a small AC sinusoidal voltage (e.g., 5-10 mV amplitude) over a frequency range of 100 kHz to 0.1 Hz.[18]
-
Data Fitting: Fit the resulting Nyquist plot to the equivalent circuit shown in Figure 2. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A smaller semicircle indicates more facile electron transfer and a more conductive film.
Conclusion: The Verdict on ECPTA Films
Electrochemical characterization reveals that poly(ECPTA) films present a highly advantageous platform for surface modification, particularly in the development of biosensors. They successfully bridge the gap between the insulating but easily functionalized nature of alkanethiol SAMs and the high conductivity but poor functionality of unmodified polyaniline.
By offering a conductive and stable backbone coupled with accessible, well-defined functional groups, ECPTA films provide a robust and reproducible surface for the covalent immobilization of biomolecules. The experimental protocols and comparative data presented in this guide demonstrate that a thorough electrochemical evaluation using CV and EIS is essential to validating film quality and unlocking the full potential of this versatile surface chemistry in advanced research and development applications.
References
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Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. [Link][7][8][9]
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Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. OUCI. [Link]
-
Zhang, Y., et al. (2025). Exploring Tunneling Decay Coefficient of Self-Assembled Monolayers of Alkanethiolates via Electrochemical Impedance Spectroscopy. ACS Applied Materials & Interfaces. [Link][18]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
-
Oskar, J., et al. (2007). Electrochemical Impedance Spectroscopy for Investigations on Ion Permeation in ω-Functionalized Self-Assembled Monolayers. Analytical Chemistry. [Link][12]
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ResearchGate. (2025). Electrochemical studies of self-assembled monolayers using impedance spectroscopy. [Link][14]
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Janek, R. P., Fawcett, W. R., & Ulman, A. (1998). Impedance Spectroscopy of Self-Assembled Monolayers on Au(111): Sodium Ferrocyanide Charge Transfer at Modified Electrodes. Langmuir. [Link][15]
-
Bejan, D., & Duca, A. (n.d.). Voltammetry of Aniline with Different Electrodes and Electrolytes. Bulletin of the Polytechnic Institute of Jassy. [Link][19]
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Pahalagedara, M. N., et al. (2020). Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. MDPI. [Link][16]
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Elsevier. (n.d.). Polyaniline-based biosensors. ScienceDirect. [Link][3]
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Kumar, A., & Kumar, P. (2009). Fabrication of a novel layer-by-layer film based glucose biosensor with compact arrangement of multi-components and glucose oxidase. PubMed. [Link]
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Chen, Y.-H., et al. (2025). Electroactive Poly(amic acid) Films Grafted with Pendant Aniline Tetramer for Hydrogen Sulfide Gas Sensing Applications. MDPI. [Link][13]
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Zhang, Y., et al. (2024). Preparation and Properties of Polyaniline/Hydroxypropyl Methylcellulose Composite Conductive Thin Films. MDPI. [Link][2]
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IJIRCT. (n.d.). Synthesis and Characterizations of Polyaniline Thin Films Prepared by Chemical Bath Deposition method. [Link][10]
-
Kim, J., et al. (2022). Dilute Polymerization of Aniline on PDMS Substrate via Surface Modification Using (3-Aminopropyl)Triethoxysilane for Stretchable Strain Sensor. MDPI. [Link][17]
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- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Performance Improvement of Gold Electrode towards Methanol Electrooxidation in Akaline Medium: Enhanced Current Density Achieved with Poly(aniline-co-2-hydroxyaniline) Coating at Low Overpotential - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention times for 4-(5-Ethoxycarbonylpentylthio) aniline impurities
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for Profiling Impurities of 4-(5-Ethoxycarbonylpentylthio)aniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation and analysis of potential impurities related to 4-(5-Ethoxycarbonylpentylthio)aniline. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.
The Criticality of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling.[2]
4-(5-Ethoxycarbonylpentylthio)aniline, an aromatic amine with a thioether linkage, is susceptible to specific process-related and degradation impurities. Understanding their chromatographic behavior is the first step toward developing a robust, stability-indicating analytical method.
Understanding the Impurity Landscape
The potential impurities of 4-(5-Ethoxycarbonylpentylthio)aniline can be broadly categorized into two classes: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that arise during the synthesis, including unreacted starting materials, intermediates, and by-products of side reactions.[3] Given a likely synthetic route involving the reaction of a thiol with an alkyl halide[1], key process impurities could include:
-
Impurity A: 4-Aminothiophenol: A primary starting material.
-
Impurity B: Ethyl 6-bromohexanoate: The second key starting material.
-
Impurity C: 4,4'-Disulfanediyldianiline: Formed by the oxidative dimerization of 4-Aminothiophenol.
-
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation.[4][5] For 4-(5-Ethoxycarbonylpentylthio)aniline, the primary degradation pathways are the oxidation of the aniline nitrogen and the thioether sulfur.
-
Impurity D: 4-(5-Ethoxycarbonylpentylsulfinyl)aniline: The sulfoxide, a product of mild oxidation of the thioether group.
-
Impurity E: 4-(5-Ethoxycarbonylpentylsulfonyl)aniline: The sulfone, a product of further oxidation.
-
Impurity F: 4-Aminobenzoic acid: A potential hydrolytic cleavage product.
-
Oxidized/Polymeric Species: Aniline and its derivatives are prone to oxidation and polymerization, often resulting in colored impurities.[6]
-
Table 1: Potential Impurities of 4-(5-Ethoxycarbonylpentylthio)aniline
| Impurity ID | Name | Structure | Origin | Predicted Polarity |
| Parent | 4-(5-Ethoxycarbonylpentylthio)aniline | Drug Substance | Baseline | |
| A | 4-Aminothiophenol | Process (Starting Material) | More Polar | |
| B | Ethyl 6-bromohexanoate | Process (Starting Material) | Less Polar | |
| C | 4,4'-Disulfanediyldianiline | Process (By-product) | Less Polar | |
| D | 4-(5-Ethoxycarbonylpentylsulfinyl)aniline | Degradation (Oxidation) | More Polar | |
| E | 4-(5-Ethoxycarbonylpentylsulfonyl)aniline | Degradation (Oxidation) | Most Polar | |
| F | 4-Aminobenzoic acid | Degradation (Hydrolysis) | More Polar |
Experimental Design: The Forced Degradation Study
To develop a stability-indicating method, it is essential to intentionally generate the degradation products.[7] A forced degradation study exposes the drug substance to harsh conditions to accelerate its decomposition. This allows for the identification of likely degradants and ensures the analytical method can separate them from the parent peak.
Workflow for Forced Degradation Study
Sources
- 1. Buy 4-(5-Ethoxycarbonylpentylthio) aniline [smolecule.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. veeprho.com [veeprho.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 7. longdom.org [longdom.org]
Safety Operating Guide
Operational Guide: Disposal and Handling of 4-(5-Ethoxycarbonylpentylthio) aniline
Topic: 4-(5-Ethoxycarbonylpentylthio) aniline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Stop-Look-Go" Protocol
For immediate laboratory operations:
-
STOP: Do NOT dispose of this compound down the drain.[1] Do NOT mix with oxidizing agents (Bleach, Nitric Acid, Hydrogen Peroxide).
-
LOOK: Verify the physical state.[2][3] This compound contains an aniline (toxic/sensitizer) and a thioether (oxidation risk/stench).
-
GO: Segregate into Non-Halogenated Organic Waste . If the material is a solid powder, double-bag and place in the solid hazardous waste drum.
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the "Why" behind the disposal logic.
This compound is a functionalized aniline derivative featuring a thioether linker and an ethyl ester tail. Its disposal requirements are dictated by the synergistic hazards of these three functional groups.
| Functional Group | Hazard Characteristic | Operational Implication |
| Aniline Moiety | High Toxicity / Sensitizer | Absorbs through skin.[2][3][4][5] Potential carcinogen/mutagen.[2][3][5] Requires double-gloving (Nitrile). |
| Thioether (Sulfide) | Redox Active / Odor | CRITICAL: Incompatible with oxidizers.[3] Reacts violently with bleach (NaOCl) to form sulfoxides/sulfones. |
| Ethyl Ester | Hydrolysis Susceptibility | Avoid mixing with strong acids or bases in waste containers to prevent uncontrolled hydrolysis and heat generation. |
Senior Scientist Insight: Many researchers habitually use bleach to neutralize biologicals or "smelly" sulfur compounds. Do not do this here. Oxidizing this thioether can generate significant heat and potentially toxic byproducts (sulfoxides). Keep it strictly in the organic solvent stream.
Waste Segregation & Compatibility Logic
Proper segregation prevents "trash can chemistry"—unintended reactions inside the waste container.
The Segregation Decision Matrix
-
Primary Stream: Non-Halogenated Organic Waste (Stream C).
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass (to prevent UV degradation).
-
Incompatible Streams:
-
Oxidizing Acids: (e.g., Nitric Acid, Chromic Acid)
Risk of violent oxidation of the sulfur. -
Aqueous Basic Waste: (e.g., Sodium Hydroxide)
Hydrolysis of the ester.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of 4-(5-Ethoxycarbonylpentylthio) aniline.
Figure 1: Decision matrix for the disposal of 4-(5-Ethoxycarbonylpentylthio) aniline. Note the preference for Non-Halogenated streams unless the compound is dissolved in chlorinated solvents.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Weighing paper, contaminated gloves, pure compound)
-
PPE Setup: Wear standard PPE plus double nitrile gloves . Aniline derivatives can permeate single gloves over time.
-
Containment: Place the solid waste into a clear polyethylene bag (4 mil thickness recommended).
-
Secondary Containment: Place the first bag inside a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste label.
-
Storage: Deposit into the lab's Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Reaction mixtures, mother liquors)
-
Solvent Identification: Determine the primary solvent.
-
If DMSO/Methanol/Ethyl Acetate: Use Non-Halogenated container.
-
If DCM/Chloroform: Use Halogenated container.[6]
-
-
Transfer: Pour waste into the appropriate carboy using a funnel. Avoid splashing.
-
Rinsing: Rinse the reaction vessel with a small amount of compatible solvent (e.g., acetone) and add this rinse to the same waste container.
-
Closure: Cap the carboy immediately. Do not leave open in the fume hood (anilines have low vapor pressure but are toxic by inhalation).
Emergency Spill Response
If a spill occurs, your response must be calculated to prevent spreading the aniline derivative.[1]
| Parameter | Action Protocol |
| Small Spill (<10 mL/g) | 1. Evacuate immediate area.2. Don double gloves and goggles.3. Cover with Vermiculite or Spill Pads (Do not use paper towels; they increase surface area for evaporation).4. Scoop into a bag, label as hazardous waste.5. Clean surface with soapy water (surfactant), not bleach. |
| Skin Contact | Immediate Action: Wash with soap and copious water for 15 minutes.[5] Aniline absorbs through skin rapidly. Seek medical attention if symptoms (cyanosis/blue lips) appear. |
| Eye Contact | Flush with water for 15 minutes.[3][5] Hold eyelids open. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
-
PubChem. (n.d.). Aniline - Safety and Hazards. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline.
Sources
Personal protective equipment for handling 4-(5-Ethoxycarbonylpentylthio) aniline
PART 1: EXECUTIVE SAFETY SUMMARY
Immediate Action Required: Treat this compound as a Toxic Sensitizer with a High Stench Profile .[1]
-
Primary Hazard: Methemoglobinemia (via Aniline moiety) and Respiratory/Skin Sensitization .[1] Rapid absorption through skin.[1]
-
Secondary Hazard: Thioether Stench .[1] Malodorous; can cause olfactory fatigue and facility evacuation if mismanaged.[1]
-
Critical PPE: Double Nitrile Gloves (0.11 mm min), Chemical Splash Goggles, Lab Coat, Fume Hood (Face Velocity >100 fpm).
-
Storage:
, under Inert Atmosphere (Argon/Nitrogen). Air Sensitive (Thioether oxidation).
PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS (SAR)
As a research chemical, specific toxicological data for 4-(5-Ethoxycarbonylpentylthio) aniline is often limited.[1] Therefore, we apply Structure-Activity Relationship (SAR) analysis to derive safety protocols based on its three functional groups.
| Functional Group | Hazard Class | Mechanism of Action | Operational Implication |
| Aniline Core (Aromatic Amine) | TOXIC / SENSITIZER | Metabolic activation to N-hydroxylamines; oxidizes Hemoglobin ( | Zero Skin Contact. Aniline penetrates nitrile; change gloves immediately upon splash.[1] |
| Thioether Linker (Sulfide) | STENCH / REACTIVE | Volatile sulfur compounds bind olfactory receptors (ppb threshold).[1] Susceptible to oxidation to sulfoxides.[1] | Fume Hood Mandatory. Use bleach traps for reaction exhaust.[1][2] Store under Argon.[1] |
| Ethyl Ester | IRRITANT | Hydrolysis to carboxylic acids; general organic solvent hazards.[1] | Standard organic solvent handling (flammability precaution).[1] |
PART 3: COMPREHENSIVE PPE STRATEGY
This protocol is designed to prevent dermal absorption (systemic toxicity) and inhalation (sensitization/stench).[1]
Hand Protection (The "Double-Glove" Rule)
Anilines are notorious for permeating thin nitrile rubber.[1]
-
Inner Layer: 4 mil (0.10 mm) Nitrile (inspection white/blue).[1]
-
Outer Layer: 4-5 mil Nitrile or Polychloroprene (distinct color to spot tears).[1]
-
Protocol: "Splash & Change."[1] If the outer glove is contaminated, doff it immediately. Do not wait for breakthrough.
-
Why? Standard nitrile breakthrough for anilines can be <15 minutes.[1] Double gloving provides a mechanical buffer and visual breach indicator.[1]
Respiratory & Engineering Controls
-
Primary: Chemical Fume Hood.[1] Sash at working height (18 inches).[1]
-
Secondary (Weighing): If the compound is a static-prone solid, use a static-free balance enclosure inside the hood.[1] If it is an oil, weigh by difference using a syringe to minimize open-air exposure.[1]
-
Odor Control: All glassware must be decontaminated inside the hood before removal (see Decontamination).[1]
Eye & Body Protection[3]
-
Eyes: Chemical Splash Goggles (indirect vented).[1] Safety glasses are insufficient due to the risk of severe corneal damage from aniline bases.[1]
-
Body: Standard cotton lab coat (buttoned). For scale-up (>5g), add a Tyvek® apron or sleeves to protect forearms from splashes.[1]
PART 4: OPERATIONAL PROTOCOL
A. Workflow Visualization
Figure 1: Operational workflow emphasizing moisture control and odor containment.
B. Step-by-Step Handling Guide
1. Preparation & Thawing
-
This compound is stored at
.[1] -
Critical Step: Allow the sealed vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water, which can hydrolyze the ester or oxidize the thioether.
2. Weighing & Transfer
-
If Solid: Use a disposable anti-static weighing boat.[1] Do not use a spatula that you plan to reuse without aggressive cleaning.[1]
-
If Viscous Liquid/Oil: Weigh by difference using a glass Pasteur pipette or syringe.[1]
-
Technique: Place an absorbent pad (bench diaper) soaked in 10% bleach in the back of the hood. Place used pipette tips/weigh boats directly onto this pad to immediately oxidize residual thioethers.[1]
3. Reaction Setup
-
Venting: If the reaction generates gas or requires reflux, the exhaust line must pass through a scrubber.
-
Scrubber Recipe: 10% Sodium Hypochlorite (Bleach) solution.[1][3] This oxidizes escaping sulfur volatiles (stench) into non-volatile sulfoxides/sulfones.[1]
4. Decontamination (The "Bleach Bath")
-
Do NOT put contaminated glassware directly into the communal sink.[1]
-
Protocol:
-
Note: Bleach effectively kills the "rotten cabbage" smell of the thioether.
PART 5: EMERGENCY RESPONSE
| Scenario | Immediate Action |
| Skin Contact | 1. Doff contaminated gloves/clothing immediately.[1] 2. Wash with soap and copious water for 15 min.[1] 3. Alert medical; mention "Aniline absorption risk."[1] |
| Eye Contact | 1. Flush at eyewash station for 15 min (hold eyelids open). 2. Seek ophthalmologist immediately. |
| Spill (In Hood) | 1. Cover with absorbent pads.[1] 2. Wet pads with 10% bleach (to kill odor).[1] 3. Bag as hazardous waste (double bag).[1] |
| Spill (Outside Hood) | Evacuate the lab immediately (Stench hazard). Re-enter only with SCBA or after ventilation clears the air.[1] |
PART 6: REFERENCES
-
University of Rochester. Standard Operating Procedure: Handling Thiols and Sulfides. Retrieved from [Link][1]
-
PubChem. Compound Summary: 4-Ethoxyaniline (Related Structure).[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
